molecular formula C14H9F4NO B1301143 N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2053-96-5

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No.: B1301143
CAS No.: 2053-96-5
M. Wt: 283.22 g/mol
InChI Key: DHIJRCCTFZYRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a useful research compound. Its molecular formula is C14H9F4NO and its molecular weight is 283.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJRCCTFZYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365243
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-96-5
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Chemical properties of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Properties and Applications of N-Aryl-2-fluorobenzamide Derivatives, with a focus on the insecticide Broflanilide.

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Matter

This guide addresses the chemical properties of N-aryl-2-fluorobenzamide derivatives, a class of molecules with significant interest in agrochemical and pharmaceutical research. While the initial topic of interest was "N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide," a thorough review of the scientific literature indicates a more prominent and extensively documented member of this class: Broflanilide .

Broflanilide, with the IUPAC name N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide, represents a significant advancement in insecticide development. Given the wealth of available data on its synthesis, properties, and mechanism of action, this guide will focus on Broflanilide as a representative and highly relevant example of an N-aryl-2-fluorobenzamide derivative. This approach allows for a comprehensive and technically deep exploration of the core chemical features and biological activities pertinent to this class of compounds.

Introduction to Broflanilide

Broflanilide is a novel meta-diamide insecticide discovered and developed by Mitsui Chemicals Agro, Inc.[1]. It is a complex organohalogen compound that exhibits high efficacy against a range of chewing insect pests, including termites and various species of Lepidoptera and Coleoptera[2]. Its unique mode of action has led to its classification in a new Insecticide Resistance Action Committee (IRAC) group, making it a valuable tool for managing insecticide resistance[3][4]. Broflanilide is a pro-insecticide, meaning it is converted into its active form, desmethyl-broflanilide, within the target insect[4].

Physicochemical Properties of Broflanilide

The physicochemical properties of Broflanilide are crucial for its formulation, application, and environmental fate. It is a white, odorless powder with low aqueous solubility and low volatility[2][4]. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₅H₁₄BrF₁₁N₂O₂[3]
Molar Mass 663.285 g·mol⁻¹[3]
CAS Registry Number 1207727-04-5[3]
Melting Point 154.0 °C[2]
Water Solubility (20 °C, pH 7) 0.71 mg L⁻¹[2]
Solubility in Organic Solvents (20 °C) Acetone: 250,000 mg L⁻¹n-Octanol: 7,400 mg L⁻¹Xylene: 6,000 mg L⁻¹n-Heptane: 96.0 mg L⁻¹[2]
Octanol-Water Partition Coefficient (Log P) 5.2[2]
Vapor Pressure (20 °C) 9.0 x 10⁻⁶ mPa[2]
Dissociation Constant (pKa) 8.8[2][4]

Synthesis of Broflanilide

The synthesis of Broflanilide is a multi-step process that involves the careful construction of its complex molecular architecture. Several synthetic routes have been developed, with a focus on efficiency and scalability for industrial production[5][6]. A general synthetic pathway is outlined below, based on a redesigned process that improves upon earlier methods[5].

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Amide Core cluster_1 Final Assembly and Modification A 2-Fluoro-3-nitrobenzoic acid C Condensation A->C B 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline B->C D Nitro Group Reduction C->D E N-Methylation D->E G 2-Fluoro-3-(methylamino)-N-(4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl)benzamide E->G F Amidation I 2-Fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropan-2-yl)-2-(trifluoromethyl)phenyl)benzamide F->I G->F H Acyl Chloride H->F J Bromination I->J K Broflanilide J->K

Caption: A simplified workflow for the synthesis of Broflanilide.

Step-by-Step Synthesis Protocol (Conceptual)

A redesigned synthetic approach for Broflanilide involves the following key transformations[5][7]:

  • Condensation: 2-Fluoro-3-nitrobenzoyl chloride is condensed with 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline. This step forms the initial amide linkage.

  • Nitro Group Reduction: The nitro group on the benzoyl moiety is reduced to an amine.

  • N-Methylation: The newly formed amine is methylated. Paraformaldehyde and a platinum-on-carbon (Pt/C) catalyst can be utilized for this step[5].

  • Amidation: The methylated amine is then reacted with an appropriate acyl chloride to introduce the second amide group.

  • Bromination: In the final step, a bromine atom is introduced at a specific position on the aniline ring to yield Broflanilide. This can be achieved using reagents such as N-bromosuccinimide (NBS) or a combination of sodium bromide (NaBr) and sodium hypochlorite (NaClO)[5][6].

This optimized process is designed to be efficient, with high overall yields and suitability for industrial-scale production[5].

Mechanism of Action

Broflanilide's insecticidal activity stems from its unique mode of action as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor in insects[1].

  • Pro-insecticide Activation: Broflanilide is metabolized within the insect to its active form, desmethyl-broflanilide[4].

  • GABA Receptor Antagonism: Desmethyl-broflanilide acts as a noncompetitive antagonist at the insect's GABA-gated chloride channels[1]. It binds to a novel site on the receptor, distinct from that of other insecticides like fipronil[1].

  • Chloride Ion Influx Inhibition: This binding allosterically modulates the receptor, blocking the influx of chloride ions that is normally induced by GABA[1].

  • Hyperexcitation and Death: The blockage of this inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions and ultimately, death[1][4].

This novel mechanism of action is particularly effective against insect populations that have developed resistance to other classes of insecticides[1].

Signaling Pathway Diagram

G cluster_pathway Broflanilide's Mechanism of Action Broflanilide Broflanilide (Pro-insecticide) Metabolism Metabolism in Insect Broflanilide->Metabolism Activation Desmethyl_Broflanilide Desmethyl-Broflanilide (Active Metabolite) Metabolism->Desmethyl_Broflanilide GABA_Receptor GABA-gated Chloride Channel (Insect Neuron) Desmethyl_Broflanilide->GABA_Receptor Binds to novel allosteric site Chloride_Influx Chloride Ion Influx (Inhibited) GABA_Receptor->Chloride_Influx Blocks channel Hyperexcitation Neuronal Hyperexcitation Chloride_Influx->Hyperexcitation Leads to Death Insect Death Hyperexcitation->Death

Caption: The metabolic activation and neuronal target of Broflanilide.

Experimental Protocols

Analytical Characterization

The structural elucidation and purity assessment of Broflanilide and related compounds rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The presence of multiple fluorine atoms in the molecule makes ¹⁹F NMR a particularly powerful tool.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide C=O and N-H bonds.

Biological Assays

The insecticidal activity of Broflanilide is evaluated through various bioassays.

  • Larvicidal Activity Assays: These assays assess the efficacy of the compound against the larval stages of target pests, such as Spodoptera litura[1]. This can involve topical application or dietary exposure to the insecticide.

  • Resistance Monitoring: Bioassays are crucial for monitoring the development of resistance in pest populations. This involves comparing the susceptibility of field-collected populations to that of a known susceptible laboratory strain.

Biological Activity and Applications

Broflanilide has demonstrated high insecticidal activity against a broad spectrum of chewing pests[2]. Its primary applications are in agriculture for crop protection and in public health for vector control[4].

  • Agricultural Uses: It is effective against pests that damage crops such as corn, leafy vegetables, and fruit vegetables[2].

  • Public Health Applications: Broflanilide is used for the control of insects of public health importance, such as termites, cockroaches, ants, and flies[2][4].

  • Resistance Management: Due to its novel mode of action, Broflanilide is a valuable tool in insecticide resistance management programs, as it can control pests that are resistant to other insecticides[1].

Conclusion

Broflanilide is a significant and innovative insecticide that exemplifies the continued development of N-aryl-2-fluorobenzamide derivatives. Its complex structure, multi-step synthesis, and unique mode of action as a GABA-gated chloride channel allosteric modulator underscore the advanced chemical research in the agrochemical industry. For researchers and scientists, Broflanilide serves as a compelling case study in the design and application of modern insecticides, particularly in the context of managing insecticide resistance.

References

  • AERU. (2025, October 23). Broflanilide (Ref: MCI-8007). University of Hertfordshire. [Link]

  • CAS Common Chemistry. (n.d.). 4-Fluorobenzamide. [Link]

  • Wikipedia. (n.d.). Broflanilide. [Link]

  • ResearchGate. (n.d.). Discovery of broflanilide, a novel insecticide. [Link]

  • ResearchGate. (2025, August 7). Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives: Approach to Preparation of C(aryl)-N(Amine) Bond Atropisomeric Amines. [Link]

  • Royal Society of Chemistry. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

  • World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide. [Link]

  • ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. [Link]

  • ResearchGate. (n.d.). Development of an Efficient Synthetic Process for Broflanilide. [Link]

  • PubChem. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Direct, Catalytic and Regioselective Synthesis of 2-Alkyl, Aryl, and Alkenyl-Substituted N-Heterocycles from N-Oxides. [Link]

  • Google Patents. (n.d.). WO2019158408A1 - Crystalline forms of broflanilide.
  • PubChem. (n.d.). Cyproflanilide. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known from the Unknown

This guide, therefore, adopts a scientifically rigorous approach of extrapolation and hypothesis. We will delve into the established mechanism of broflanilide to propose a putative mechanism for its core scaffold, N-[4-(trifluoromethyl)phenyl]-2-fluorobenzamide. This document will serve as a foundational blueprint for researchers, providing not only a hypothesized mode of action but also a comprehensive, field-proven experimental framework to validate this hypothesis.

Our narrative is structured to empower the researcher with the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system.

Part 1: The Broflanilide Precedent: A Gateway to Understanding the Core Scaffold

The most direct path to understanding the potential biological activity of this compound is through the lens of its more complex and extensively studied analog, broflanilide.

Broflanilide, with the chemical name N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide, is a novel meta-diamide insecticide.[1] Its discovery and characterization have revealed a unique mode of action that sets it apart from many other insecticides.

The Primary Target: The GABA-gated Chloride Channel

The overwhelming consensus from scientific literature is that broflanilide, and more specifically its active metabolite desmethyl-broflanilide, acts as a noncompetitive antagonist of the insect γ-aminobutyric acid (GABA)-gated chloride channel.[1][2][3] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

By acting as a noncompetitive antagonist, desmethyl-broflanilide is thought to bind to a site on the GABA receptor distinct from the GABA binding site itself. This binding event allosterically modulates the receptor, preventing the influx of chloride ions even when GABA is bound.[1] The result is a blockage of inhibitory neurotransmission, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.[1][2]

The Insecticide Resistance Action Committee (IRAC) has recognized the novelty of this mechanism by classifying broflanilide in its own group, Group 30, as a GABA-gated chloride channel allosteric modulator.[4][5] This classification underscores that its binding site is different from that of other GABA receptor antagonists like fipronil.[2]

The Active Metabolite: Desmethyl-broflanilide

It is crucial to note that broflanilide itself is a pro-insecticide. In vivo, it is metabolized to desmethyl-broflanilide, which is the active form that targets the GABA receptor.[2][3] This metabolic activation is a key consideration for any experimental design.

Part 2: Hypothesized Mechanism of Action for this compound

Based on the robust evidence for the mechanism of broflanilide, we can formulate a primary hypothesis for the action of its core scaffold, this compound:

Primary Hypothesis: this compound acts as a modulator of the GABA-gated chloride channel. Its trifluoromethylphenyl and fluorobenzamide moieties likely play a critical role in binding to a specific allosteric site on the receptor, thereby inhibiting chloride ion influx.

The incorporation of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[6]

Part 3: A Framework for Experimental Validation

To rigorously test our primary hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing data that informs the next.

Initial Target Engagement and In Vitro Characterization

The first phase of investigation focuses on confirming the interaction of this compound with the GABA receptor and characterizing the nature of this interaction.

Objective: To determine if this compound can displace known ligands that bind to the GABA receptor.

Protocol:

  • Preparation of Membranes: Prepare synaptic membrane fractions from a suitable model organism (e.g., insect or mammalian brain tissue, or cell lines expressing the GABA receptor of interest).

  • Radioligand: Use a radiolabeled ligand that binds to a site relevant to noncompetitive antagonists, such as [3H]-EBOB or [3H]-fipronil.

  • Assay: Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of this compound.

  • Detection: Measure the amount of radioactivity bound to the membranes after washing.

  • Analysis: Calculate the IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

Causality: A low IC50 value would suggest that this compound binds with high affinity to the GABA receptor, providing initial evidence for target engagement.

Objective: To directly measure the effect of this compound on the function of the GABA-gated chloride channel.

Protocol (Two-Electrode Voltage Clamp using Xenopus oocytes):

  • Expression of GABA Receptors: Inject cRNA encoding the subunits of the GABA receptor of interest into Xenopus oocytes.

  • Electrophysiology: After 2-3 days of expression, perform two-electrode voltage clamp recordings.

  • GABA Application: Apply GABA to the oocytes to elicit an inward chloride current.

  • Compound Application: Co-apply this compound with GABA to observe any modulation of the GABA-induced current. Also, pre-apply the compound before GABA application to test for antagonistic effects.

  • Data Analysis: Measure the peak current amplitude and analyze the dose-response relationship to determine the IC50 of inhibition.

Causality: A reduction in the GABA-induced current in the presence of the compound would provide strong functional evidence of antagonism at the GABA receptor.

Experimental Workflow: In Vitro Characterization

G cluster_0 Phase 1: In Vitro Validation A Compound Synthesis & Purification This compound B Radioligand Binding Assay ([3H]-EBOB or [3H]-fipronil) A->B C Electrophysiology (Two-Electrode Voltage Clamp) A->C D Data Analysis: IC50 Determination B->D C->D E Confirmation of Target Engagement & Functional Antagonism D->E

Caption: Workflow for in vitro validation of GABA receptor antagonism.

Cellular and In Vivo Activity

Following in vitro validation, the next logical step is to assess the compound's activity in a cellular and whole-organism context.

Objective: To determine the effect of the compound on neuronal activity in a more integrated system.

Protocol (Cultured Neurons):

  • Neuronal Culture: Culture primary neurons from a suitable model organism.

  • Calcium Imaging: Load the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Treatment: Treat the neurons with this compound.

  • Stimulation: Depolarize the neurons with a high concentration of potassium chloride (KCl) to induce calcium influx.

  • Imaging and Analysis: Measure the changes in intracellular calcium concentration. An antagonist of an inhibitory receptor would be expected to lead to increased neuronal excitability, potentially resulting in a higher baseline or KCl-evoked calcium signal.

Causality: This assay provides a bridge between direct receptor modulation and a cellular response, indicating how the compound affects overall neuronal excitability.

Objective: To assess the biological activity of the compound in a whole organism. The choice of organism will depend on the intended application (e.g., insecticide, therapeutic).

Protocol (Example: Insect Model - Drosophila melanogaster):

  • Compound Administration: Administer this compound to adult flies, either through feeding or topical application.

  • Behavioral Observation: Observe the flies for signs of neurotoxicity, such as hyperactivity, tremors, convulsions, and paralysis.

  • Lethality Assay: Determine the lethal concentration (LC50) or lethal dose (LD50) of the compound.

Causality: Observing the expected signs of neurotoxicity would provide strong evidence that the compound's mechanism of action in a living organism is consistent with GABA receptor antagonism.

Signaling Pathway: Hypothesized Mechanism of Action

G cluster_0 Neuronal Synapse GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor Binds Ion_Channel Cl- Influx Receptor->Ion_Channel Opens Excitation Hyperexcitation Receptor->Excitation Blockade of Inhibition Compound N-[4-(trifluoromethyl)phenyl] -2-fluorobenzamide Compound->Receptor Allosteric Antagonism Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Ion_Channel->Hyperpolarization Leads to

Caption: Proposed allosteric antagonism of the GABA-A receptor.

Part 4: Structure-Activity Relationship (SAR) Studies

To further solidify the proposed mechanism and to identify key structural features responsible for activity, a systematic SAR study is recommended.

Objective: To understand how modifications to the chemical structure of this compound affect its biological activity.

Approach:

  • Systematic Modifications: Synthesize a series of analogs with modifications at key positions:

    • Trifluoromethyl Group: Replace with other electron-withdrawing or -donating groups.

    • Fluorine Atom: Replace with other halogens or remove it.

    • Amide Linkage: Modify or replace with other functional groups.

  • Biological Evaluation: Screen all synthesized analogs using the in vitro and in vivo assays described above.

Data Presentation: Putative SAR Data Table

Compound IDR1 (Phenyl Ring)R2 (Benzamide Ring)Binding Affinity (IC50, nM)Functional Activity (IC50, nM)In Vivo Efficacy (LC50, µg/mL)
Lead 4-CF32-FHypothetical ValueHypothetical ValueHypothetical Value
Analog 14-Cl2-F
Analog 24-H2-F
Analog 34-CF32-Cl
Analog 44-CF32-H

Causality: The data from these SAR studies will reveal which parts of the molecule are essential for its biological activity, providing strong circumstantial evidence for a specific binding interaction with the target receptor.

Conclusion

While direct experimental data on this compound is sparse, its structural relationship to the well-characterized insecticide broflanilide provides a strong foundation for a hypothesized mechanism of action centered on the antagonism of the GABA-gated chloride channel. The experimental framework outlined in this guide provides a clear and logical path for researchers to rigorously test this hypothesis, characterize the compound's biological activity, and explore its potential applications. This approach, grounded in the principles of scientific integrity and causality, transforms an initial lack of information into a roadmap for discovery.

References

  • Nakao, T., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(2), 121-130. [Link]

  • Pitzer, J. B., et al. (2021). Broflanilide: A meta-diamide insecticide with a novel mode of action. Pest Management Science, 77(5), 2277-2287. [Link]

  • Casida, J. E. (2018). Broflanilide and the meta-diamide insecticides: A new insecticide class (IRAC Group 30) that allosterically modulates GABA-gated chloride channels. Pesticide Biochemistry and Physiology, 151, 1-7. [Link]

  • University of Hertfordshire. Broflanilide (Ref: MCI-8007). In: AERU. [Link]

  • PubChem. N-(4-(trifluoromethyl)phenyl)benzamide. In: PubChem Compound Database. CID 956515. [Link]

  • Chen, J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-15. [Link]

  • Wikipedia. Broflanilide. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • IRAC. (2023). IRAC Mode of Action Classification Scheme. Version 11.0. [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. Medicinal Chemistry, 21(7), 692-706. [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 28(1), 35. [Link]

  • Discovery of novel 2,4-dianilinopyrimidine derivatives containing 4-(morpholinomethyl)phenyl and N-substituted benzamides as potential FAK inhibitors and anticancer agents. Molecules, 26(13), 3986. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(17), 3105. [Link]

  • (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. ResearchGate. [Link]

  • Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Bioorganic & Medicinal Chemistry Letters, 29(9), 1104-1108. [Link]

Sources

An In-depth Technical Guide to N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a synthetic aromatic amide. The presence of both a trifluoromethyl group and a fluorine atom imparts unique electronic properties that are highly sought after in the design of bioactive molecules and advanced materials. While a specific CAS number for this compound is not prominently listed in public databases, its structure is unambiguously defined. This guide will use its IUPAC name for all references.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₉F₄NO
Molecular Weight 283.22 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F

Rationale and Potential Applications

Fluorinated benzamides are a well-established class of compounds with diverse applications. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Structurally similar molecules have been investigated for their potential as agrochemicals and pharmaceutical intermediates.[2][3] The unique combination of the 2-fluoro and 4-trifluoromethyl substituents in the target molecule suggests potential for novel biological activity.

Synthetic Protocol: Amide Bond Formation

The most direct and widely employed method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl chloride.[4] This reaction is robust, generally high-yielding, and proceeds under mild conditions.

Proposed Synthetic Workflow

The synthesis of this compound is proposed to proceed via the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with 4-(trifluoromethyl)aniline.

SynthesisWorkflow reagent1 2-Fluorobenzoyl Chloride reaction Acylation Reaction reagent1->reaction Electrophile reagent2 4-(Trifluoromethyl)aniline reagent2->reaction Nucleophile product This compound solvent Dichloromethane (DCM) solvent->reaction Solvent base Triethylamine (Et3N) base->reaction Base reaction->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Fluorobenzoyl chloride (>98%)

  • 4-(Trifluoromethyl)aniline (>98%)

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (~165 ppm) and aromatic carbons, showing C-F couplings.
¹⁹F NMR Two distinct signals: one for the 2-fluoro substituent and another for the -CF₃ group.
IR Spectroscopy Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (283.22 g/mol ).

Safety and Handling

  • 2-Fluorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5]

  • 4-(Trifluoromethyl)aniline: Toxic if swallowed, in contact with skin, or if inhaled.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic.

  • Dichloromethane: Suspected of causing cancer.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established and reliable chemical transformations. The information presented herein is intended to enable researchers to produce this compound and explore its potential in various scientific disciplines.

References

  • Discovery of broflanilide, a novel insecticide - PMC. (2019-05-20). Retrieved from [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives - ResearchGate. (2018-02-20). Retrieved from [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Retrieved from [Link]

  • N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem. Retrieved from [Link]

  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents.
  • Synthesis and antimicrobial activity of fluorobenzoic acid amides - ResearchGate. (2025-08-07). Retrieved from [Link]

  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE N-[2-bromo-4-(perfluoropropan. Retrieved from [Link]

  • US11180443B2 - Preparation method for m-diamide compounds - Google Patents.
  • SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES - İstanbul Ticaret Üniversitesi. (2023-10-20). Retrieved from [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org. Retrieved from [Link]

  • Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro - Semantic Scholar. (2021-09-16). Retrieved from [Link]

  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed. (2019-09-04). Retrieved from [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Retrieved from [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

  • 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. Retrieved from [Link]chem.ncbi.nlm.nih.gov/compound/9808)

Sources

"Solubility of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property that significantly influences the lifecycle of a pharmaceutical compound, from its synthesis and purification to its formulation and ultimate bioavailability. For a molecule like this compound, which possesses structural motifs common in medicinal chemistry, a thorough understanding of its solubility profile is paramount. The presence of fluorine atoms, a trifluoromethyl group, and an amide linkage suggests a complex interplay of intermolecular forces that will dictate its behavior in different solvent environments.

This guide will provide a robust, self-validating experimental protocol for determining the solubility of this compound, explore the theoretical underpinnings of its dissolution, and discuss the thermodynamic models essential for data analysis. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage data from structurally related benzamides to provide illustrative examples and a solid foundation for experimental design.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValue/InformationSource
Molecular Formula C₁₄H₉F₄NO-
Molecular Weight 283.22 g/mol -
General Appearance Likely a crystalline solid-
Key Structural Features - Aromatic amide- 2-fluoro substituted benzoyl group- 4-trifluoromethyl substituted aniline moiety-

The trifluoromethyl group is a strong electron-withdrawing group, influencing the acidity of the N-H proton of the amide. The fluorine substitutions on the phenyl rings contribute to the molecule's lipophilicity and can participate in specific intermolecular interactions.[1]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Detailed Step-by-Step Methodology

1. Preparation of Saturated Solution:

  • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, screw-cap glass vial. The presence of undissolved solid is a visual confirmation that equilibrium can be reached.[3][4]

  • Causality: Using an excess of the solid ensures that the solvent becomes saturated with the solute, a prerequisite for measuring equilibrium solubility. Sealing the vial prevents solvent evaporation, which would alter the concentration.[3]

2. Equilibration:

  • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[4]

  • Agitate the mixture for a predetermined period, typically 24-48 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

  • Causality: Continuous agitation facilitates the dissolution process. A sufficient equilibration time is crucial to ensure that the measured solubility is the true thermodynamic solubility and not a kinetically limited value.

3. Sample Withdrawal and Filtration:

  • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.[3]

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) into a pre-weighed vial.[4]

  • Causality: Filtration is a critical step to remove all undissolved micro- and nanoparticles, ensuring that the analyzed sample represents only the dissolved solute. The choice of a chemically inert filter material like PTFE is essential to prevent sample contamination or loss.

4. Analysis:

  • Accurately weigh the filtered sample and then evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved. This is the gravimetric method.[5]

  • Alternatively, dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[4]

  • Causality: The gravimetric method is a direct measure of solubility, while chromatographic or spectroscopic methods offer higher sensitivity and throughput, especially for poorly soluble compounds. A validated analytical method ensures accuracy, precision, and linearity over the expected concentration range.

5. Calculation:

  • Gravimetric Method: Solubility (g/L) = (mass of dried solute / volume of solvent)

  • Analytical Method: Calculate the solubility based on the measured concentration from the calibration curve, accounting for any dilution factors.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Calculation prep 1. Add excess solute to solvent in a sealed vial equil 2. Agitate in a thermostatic shaker bath (24-48h) prep->equil settle 3. Allow undissolved solid to settle equil->settle withdraw 4. Withdraw supernatant with a syringe settle->withdraw filter 5. Filter through a 0.22 µm syringe filter withdraw->filter analysis 6. Analyze concentration (Gravimetric, HPLC, or UV-Vis) filter->analysis calc 7. Calculate solubility analysis->calc

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Illustrative Solubility Data of Related Benzamides

While awaiting experimental data for the target compound, the solubility of structurally similar benzamides can provide valuable insights for solvent selection.

SolventBenzamide ( g/100 mL)N-Phenylmethanesulfonamide
Methanol SolubleSoluble[3]
Ethanol Soluble-
Acetone Soluble-
Ethyl Acetate Sparingly Soluble-
Acetonitrile Sparingly Soluble-
Water Sparingly SolubleSparingly Soluble[3]

Note: This data is for illustrative purposes. The solubility of this compound will differ due to its specific substitutions. The solubility of benzamide generally increases with the polarity of the protic solvent, with methanol being a better solvent than longer-chain alcohols.[6]

Theoretical Framework: Intermolecular Interactions and Thermodynamic Principles

The solubility of this compound is governed by the thermodynamics of its transfer from the solid state to the solution. This process can be understood by considering the intermolecular forces at play.

Key Intermolecular Interactions
  • Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Dipole-Dipole Interactions: The amide bond and the C-F bonds are polar, leading to dipole-dipole interactions with polar solvents.

  • van der Waals Forces: These are present in all systems and will be significant for the aromatic rings.

  • Interactions Involving Organic Fluorine: The trifluoromethyl group and the fluorine atom on the benzoyl ring can participate in various weak interactions, such as C–H⋯F–C hydrogen bonds and C–F⋯F–C contacts.[1][7] These interactions can influence crystal packing and solvation. The high electronegativity of fluorine, however, does not always translate to it being a strong hydrogen bond acceptor.[8]

Thermodynamic Models for Solubility Correlation

Experimental solubility data is often correlated with temperature using various thermodynamic models. These models are essential for predicting solubility at different conditions and for understanding the dissolution process.

  • The van't Hoff Equation: This model relates the mole fraction solubility (x) to the temperature (T) and the enthalpy of dissolution (ΔHsol). It is particularly useful for determining the thermodynamics of the dissolution process.[9]

  • The Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility with temperature. It is known for its simplicity and accuracy in fitting experimental data.[6]

  • Wilson and NRTL Models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions and correlate solubility data.[6][10]

The dissolution of benzamides in many organic solvents is typically an endothermic and entropy-driven process.[9][11]

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Interactions Solubility Solubility of N-[4-(CF3)phenyl]-2-fluorobenzamide Thermodynamics Thermodynamics (ΔH_sol, ΔS_sol) Solubility->Thermodynamics CrystalLattice Crystal Lattice Energy SoluteSolute Solute-Solute Interactions CrystalLattice->SoluteSolute MolStructure Molecular Structure (CF3, F, Amide) SoluteSolvent Solute-Solvent Interactions MolStructure->SoluteSolvent MolStructure->SoluteSolute Polarity Polarity Polarity->SoluteSolvent SolventSolvent Solvent-Solvent Interactions Polarity->SolventSolvent Hbonding H-Bonding Capability Hbonding->SoluteSolvent Hbonding->SolventSolvent Thermodynamics->SoluteSolvent Thermodynamics->SolventSolvent Thermodynamics->SoluteSolute

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility of this compound in organic solvents. By adhering to the detailed experimental protocol, researchers can generate high-quality, reliable data. The theoretical framework and discussion of intermolecular forces offer the necessary context for interpreting these results and making informed decisions in solvent selection for synthesis, purification, and formulation. While direct solubility data for this specific molecule is yet to be widely published, the principles and methodologies outlined herein provide a robust and scientifically sound approach to its characterization.

References

  • N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents - Benchchem.
  • N-(4-(trifluoromethyl)phenyl)benzamide | C14H10F3NO | CID 956515 - PubChem. Available at: [Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing). Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives - ResearchGate. Available at: [Link]

  • WHO specifications and evaluations - Extranet Systems. Available at: [Link]

  • Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents - PubMed. Available at: [Link]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - ResearchGate. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. Available at: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective - ResearchGate. Available at: [Link]

  • Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K | Request PDF - ResearchGate. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. Available at: [Link]

  • Flonicamid (Ref: IKI 220) - AERU. Available at: [Link]

  • N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889 - PubChem. Available at: [Link]

  • (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - ResearchGate. Available at: [Link]

  • Results of benzamide solubility measurements and computations. All... - ResearchGate. Available at: [Link]

  • N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem. Available at: [Link]

  • Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PubMed. Available at: [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]

  • Solubility advantage of amorphous pharmaceuticals: I. A thermodynamic analysis - PubMed. Available at: [Link]

  • Fluorinated interphase enables reversible aqueous zinc battery chemistries - PubMed. Available at: [Link]

  • Solubility Measurement and Thermodynamic Modeling of N -(4-Methylphenyl- Z -3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K - ResearchGate. Available at: [Link]

  • Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro - Semantic Scholar. Available at: [Link]

  • Solubility Advantage of Amorphous Ketoprofen. Thermodynamic and Kinetic Aspects by Molecular Dynamics and Free Energy Approaches - PubMed. Available at: [Link]

  • 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH. Available at: [Link]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Available at: [Link]

Sources

Methodological & Application

"Use of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in broflanilide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of broflanilide, a novel meta-diamide insecticide. While the topic specifies the use of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide, this guide clarifies its structural relationship to broflanilide and details a more established and efficient synthetic route. The protocols herein are presented with in-depth scientific rationale, validated experimental procedures, analytical characterization methods, and essential safety protocols, ensuring a reliable and reproducible synthesis of this important agrochemical.

Introduction: Broflanilide and its Significance

Broflanilide is a groundbreaking insecticide developed by Mitsui Chemicals Agro, Inc., belonging to the meta-diamide class.[1][2] It exhibits potent activity against a wide range of chewing pests, including lepidopteran species.[3] Its novel mode of action, targeting the GABA-gated chloride channel at a unique allosteric site, has led to its classification in a new Insecticide Resistance Action Committee (IRAC) Group 30.[2][4] This distinct mechanism makes broflanilide a valuable tool for managing insect populations that have developed resistance to other insecticide classes. Broflanilide itself is a pro-insecticide, which is metabolized into its more active des-methyl form within the target insect.[4]

Strategic Approach to Broflanilide Synthesis

The synthesis of a complex molecule like broflanilide, N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide, requires a strategic disconnection approach. The core of its structure is a meta-diamide framework.

Analysis of the Proposed Precursor: this compound

While the topic suggests the use of this compound, a review of established synthetic pathways does not indicate its direct use as a primary precursor for broflanilide. However, its structure is analogous to key intermediates. It is a simpler benzamide derivative that lacks the critical substituents on the aniline ring (the bromo and heptafluoroisopropyl groups) and the N-methylbenzamido group on the benzoic acid ring required for the final broflanilide molecule.

A plausible, albeit indirect, route could theoretically involve the late-stage functionalization of such a precursor, but this would likely be a less efficient and more complex process than the established methods. Therefore, this guide will focus on a more direct and scalable synthesis.

A Recommended, Efficient Synthetic Pathway

A more efficient and widely documented approach to broflanilide synthesis involves the coupling of two key substituted aromatic rings.[5][6] This method starts with more readily available precursors and builds the molecule in a logical sequence of reactions, including condensation, reduction, N-methylation, amidation, and bromination.[5][6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the recommended synthesis of broflanilide.

Broflanilide_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthetic Steps cluster_product Final Product A 2-Fluoro-3-nitrobenzoic acid C Condensation A->C B 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline B->C D Nitro Group Reduction C->D Intermediate 1 E N-Methylation D->E Intermediate 2 F Amidation E->F Intermediate 3 G Bromination F->G Intermediate 4 H Broflanilide G->H

Caption: A high-level overview of the broflanilide synthesis workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to the synthesis of broflanilide, based on established and efficient methodologies.[5]

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Fluoro-3-nitrobenzoic acid433-84-1Major suppliersHigh purity recommended
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline163702-07-6SpecialtyKey starting material
Thionyl chloride (SOCl₂)7719-09-7Major suppliersUse freshly distilled
Pyridine110-86-1Major suppliersAnhydrous grade
Iron powder (Fe)7439-89-6Major suppliersFine powder for reduction
Ammonium chloride (NH₄Cl)12125-02-9Major suppliersSaturated aqueous solution
Paraformaldehyde30525-89-4Major suppliersSource of formaldehyde
Platinum on Carbon (Pt/C)7440-06-4Major suppliersCatalyst for N-methylation
Benzoyl chloride98-88-4Major suppliersReagent for amidation
N-Bromosuccinimide (NBS)128-08-5Major suppliersBrominating agent
Dichloromethane (DCM)75-09-2Major suppliersAnhydrous solvent
Ethyl acetate (EtOAc)141-78-6Major suppliersSolvent for extraction and chromatography
Hexane110-54-3Major suppliersSolvent for chromatography
Step-by-Step Synthesis
  • Acid Chloride Formation: To a solution of 2-fluoro-3-nitrobenzoic acid in an anhydrous solvent such as dichloromethane (DCM), add thionyl chloride dropwise at 0 °C. Reflux the mixture until the reaction is complete (monitored by TLC or HPLC). Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline and pyridine in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

  • Reaction Setup: Suspend the product from Step 1 in a mixture of ethanol and water. Add iron powder and ammonium chloride.

  • Reduction: Heat the mixture to reflux and monitor the reaction progress. The disappearance of the starting material indicates the completion of the reduction.

  • Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline intermediate.

  • Reaction: Dissolve the aniline intermediate in a suitable solvent. Add paraformaldehyde and a catalytic amount of Pt/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate to obtain the N-methylated product.

  • Reaction: Dissolve the N-methylated intermediate in an anhydrous solvent like DCM, and add pyridine. Cool the solution to 0 °C and add benzoyl chloride dropwise.

  • Completion: Allow the reaction to proceed at room temperature until the starting material is consumed.

  • Work-up: Perform an aqueous work-up similar to Step 1 to isolate the crude product. Purify by column chromatography.

  • Reaction: Dissolve the product from Step 4 in a suitable solvent. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) if necessary, although some methods may proceed without it under specific conditions.

  • Completion: Heat the reaction mixture and monitor for the formation of the final product.

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure broflanilide.[7]

Analytical Characterization

The identity and purity of the synthesized broflanilide should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, and other specific protons in the molecule. The integration of these peaks should correspond to the number of protons in the structure.
¹⁹F NMR The spectrum will display signals corresponding to the -CF₃ and -CF(CF₃)₂ groups, providing crucial structural confirmation.
LC-MS/MS This technique is used to confirm the molecular weight of broflanilide and can also be used for quantitative analysis of the product and any impurities. The QuEChERS method can be employed for sample preparation from various matrices for residue analysis.
High-Performance Liquid Chromatography (HPLC) HPLC is essential for determining the purity of the final product. A well-defined peak for broflanilide should be observed, and the purity can be calculated based on the peak area.
Melting Point The melting point of the purified broflanilide should be sharp and consistent with reported values.

Safety and Handling

Working with the chemicals involved in the synthesis of broflanilide requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Thionyl chloride and benzoyl chloride: These are corrosive and lachrymatory. Handle with extreme care in a fume hood.

    • Pyridine: Has a strong, unpleasant odor and is flammable.

    • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

    • Solvents: Dichloromethane, ethyl acetate, and hexane are flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthetic pathway detailed in these application notes provides a robust and efficient method for the laboratory-scale synthesis of broflanilide. By understanding the rationale behind each step and adhering to the outlined protocols and safety measures, researchers can successfully produce this important insecticide for further study and development. While the initially proposed precursor, this compound, is not a direct starting material in the most efficient syntheses, its structural similarity highlights the key building blocks required for the construction of the final broflanilide molecule.

References

  • Discovery of broflanilide, a novel insecticide. (2019). Journal of Pesticide Science. [Link]

  • Development of an Efficient Synthetic Process for Broflanilide. (2020). ACS Publications. [Link]

  • Development of an Efficient Synthetic Process for Broflanilide. (2020). ResearchGate. [Link]

  • US11180443B2 - Preparation method for m-diamide compounds. (n.d.).
  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE. (n.d.). World Health Organization. [Link]

  • Discovery of broflanilide, a novel insecticide. (2019). ResearchGate. [Link]

  • Broflanilide (Ref: MCI-8007). (2025). AERU - University of Hertfordshire. [Link]

  • Broflanilide: A meta-diamide insecticide with a novel mode of action. (n.d.). ResearchGate. [Link]

  • Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. (2020). PLOS ONE. [Link]

  • Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. (2020). National Institutes of Health. [Link]

  • Novel Meta-Diamide Compounds Containing Sulfide Derivatives Were Designed and Synthesized as Potential Pesticides. (2024). National Institutes of Health. [Link]

  • CN101948413A - Method for preparing flubendiamide. (n.d.).
  • (PDF) Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. (2020). ResearchGate. [Link]

Sources

Application Notes and Protocols for Determining the Environmental Fate and Transport of Broflanilide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Broflanilide is a novel meta-diamide insecticide, notable as the first compound in the Insecticide Resistance Action Committee (IRAC) Group 30.[1][2] Its unique mode of action involves the allosteric modulation of GABA-gated chloride channels, leading to the inhibition of neurotransmission and subsequent paralysis and death in target pests.[1][3] As with any agrochemical, a thorough understanding of its environmental fate—what happens to it after application—is critical for a comprehensive risk assessment and ensuring its safe and sustainable use. This guide provides researchers and drug development professionals with an in-depth overview of the environmental behavior of broflanilide, supplemented with field-proven insights and detailed protocols for its study. The narrative is structured to explain the causality behind its environmental behavior, beginning with its fundamental physicochemical properties and extending to its degradation, mobility, and potential for bioaccumulation.

Section 1: Physicochemical Properties and Their Environmental Implications

The environmental behavior of a compound is fundamentally governed by its intrinsic physicochemical properties. For broflanilide, these properties paint a clear picture of a substance that is hydrophobic, non-volatile, and predisposed to partition into organic matrices rather than remain in aqueous phases.

Expert Insight: The combination of extremely low water solubility and a high octanol-water partition coefficient (Log Kow) is the primary driver of broflanilide's environmental profile. This immediately signals that the compound will sorb strongly to soil organic matter and lipids in organisms, making it less available for leaching but increasing its potential for bioaccumulation and persistence.

Table 1: Key Physicochemical Properties of Broflanilide

PropertyValueImplication for Environmental Fate & TransportSource
Molecular Mass 663.3 g/mol N/A[4]
Water Solubility 0.71 mg/L (at 20°C)Very low; limits mobility in water and leaching potential.[1]
Log Kow 5.2High lipophilicity; indicates strong potential for sorption to organic matter and bioaccumulation.[1][5]
Vapor Pressure 6.6 x 10⁻¹¹ torr (at 25°C)Extremely low; volatilization is not a significant route of dissipation from soil or water surfaces.[1]
Henry's Law Constant 3.0 x 10⁻¹⁴ atm m³/molIndicates a negligible tendency to partition from water to air.[1]
Soil Sorption (Kf) 113 - 248 L/kgStrong sorption to soil particles, resulting in low mobility.[1]

Section 2: Degradation Pathways: Abiotic and Biotic Processes

The persistence of broflanilide in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (hydrolysis, photolysis) and biotic (microbial metabolism).

Abiotic Degradation

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For many pesticides, this is a key degradation pathway influenced by pH. However, regulatory studies submitted to agencies like the EPA and APVMA have consistently shown that broflanilide is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).[1][2] This stability contributes significantly to its persistence in aquatic systems where light is limited. While some academic studies have suggested that hydrolysis can be influenced by temperature, the consensus from regulatory data is that it is not a significant degradation route.[6][7]

Aqueous Photolysis: In contrast to hydrolysis, photolysis (degradation by light) is a major route of dissipation for broflanilide in aquatic environments.[1] The rate of degradation is notably pH-dependent. In clear, sunlit surface waters, photolysis can be a significant factor in reducing broflanilide concentrations. This process leads to the formation of several degradates, including DC-8007, which is also formed under anaerobic conditions.[1]

  • Photolysis Half-life (DT₅₀):

    • pH 5: 18 days[1]

    • pH 7: 80 days[1]

    • pH 9: 4 days[1]

Soil Photolysis: On soil surfaces, photolysis is considered a minor degradation pathway, as the molecule is expected to be strongly adsorbed to soil particles, reducing its exposure to sunlight.[1]

Broflanilide Broflanilide in Water Hydrolysis Hydrolysis (Stable) Broflanilide->Hydrolysis Insignificant Pathway Photolysis Aqueous Photolysis (pH-Dependent) Broflanilide->Photolysis Major Pathway Degradates Degradates (incl. DC-8007) Photolysis->Degradates

Caption: Abiotic degradation routes for broflanilide in aquatic systems.

Protocol 1: Guideline for Hydrolysis Testing (Following OECD 111)

This protocol provides a self-validating framework to confirm the hydrolytic stability of a test substance like broflanilide.

  • Preparation of Sterile Buffers: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Sterilization (e.g., by autoclaving or filtration) is critical to inhibit microbial activity, ensuring that any observed degradation is purely chemical.

  • Test Substance Application: Prepare a stock solution of broflanilide in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike this into the buffer solutions in triplicate, ensuring the final concentration of the organic solvent is low (<1%) and the broflanilide concentration is below its water solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days). The zero-time sample serves as the baseline.

  • Analysis: Quantify the concentration of broflanilide in each sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Evaluation: Plot the concentration of broflanilide versus time. If the concentration does not decrease significantly over the 30-day period, the substance is considered stable to hydrolysis, as is the case with broflanilide.

Biotic Degradation

Soil Metabolism: Microbial degradation is the primary biotic pathway for pesticide dissipation in soil. Broflanilide, however, is exceptionally persistent in soil environments.

  • Aerobic Soil: Under aerobic conditions, the half-life of broflanilide is extremely long, ranging from 1173 to 2220 days in laboratory studies.[1] This indicates very slow microbial degradation. Interestingly, one study highlighted that degradation was faster in intact soil cores (average DT₅₀ of 336 days) compared to processed, sieved soils (DT₅₀ of 900 days), suggesting that disturbing the soil's natural structure and microbial communities slows degradation even further.[2] No major degradates are typically observed under aerobic conditions.[1]

  • Anaerobic Soil: In anaerobic (oxygen-depleted) environments, such as flooded soils or deeper soil layers, broflanilide is also very persistent, with half-lives ranging from 157 to 2354 days.[1] However, a key distinction is the formation of a major degradate, DC-8007 , which can account for up to 74% of the applied residue.[5] Due to its persistence and potential toxicity, DC-8007 is considered a residue of concern by regulatory agencies like the U.S. EPA.[5]

Aquatic Metabolism: Similar to soil, broflanilide is persistent in aquatic systems, with aerobic half-lives around 1430 days and anaerobic half-lives between 871 and 1411 days.[1]

Broflanilide Broflanilide Aerobic Aerobic Soil Metabolism Broflanilide->Aerobic Anaerobic Anaerobic Soil Metabolism Broflanilide->Anaerobic Photolysis Aqueous Photolysis Broflanilide->Photolysis Persistent_Parent Persistent Broflanilide Aerobic->Persistent_Parent Very Slow (DT₅₀ > 1000d) DC8007 DC-8007 (Major Degradate) Anaerobic->DC8007 Photolysis->DC8007

Caption: Primary degradation pathways of broflanilide in the environment.

Section 3: Environmental Transport and Mobility

Transport refers to the movement of a pesticide away from its application site. The key properties of broflanilide—high sorption and low water solubility—dictate that its movement is limited and primarily associated with soil particles.

Soil Mobility and Leaching

Due to its strong affinity for soil organic matter (Kf values of 113-248 L/kg), broflanilide exhibits very low mobility.[1] Field dissipation studies confirm this, showing that residues of both the parent compound and its degradates remain almost exclusively in the top 15 cm of the soil.[5] This significantly reduces the risk of leaching into groundwater. However, regulatory agencies issue groundwater advisories because its extreme persistence means that even very slow movement over long periods could eventually reach groundwater, particularly in vulnerable areas with permeable soils and shallow water tables.[1]

Runoff

The primary mechanism for broflanilide to enter surface water is through runoff.[1] Crucially, this transport occurs with the pesticide bound to eroded soil and sediment particles, not as a dissolved substance in the runoff water. This has important implications for risk mitigation; measures that prevent soil erosion, such as vegetative buffer strips, are highly effective at reducing the loading of broflanilide into aquatic ecosystems.[1]

Protocol 2: Column Leaching Study (Following OECD 312)

This protocol is designed to assess the potential for a substance to leach through the soil profile.

  • Soil Selection and Packing: Select representative agricultural soils. Air-dry and sieve the soils, then pack them uniformly into glass columns to a specified bulk density. Pre-wet the columns to establish steady-state flow.

  • Substance Application: Apply ¹⁴C-radiolabeled broflanilide to the top of the soil columns at a rate corresponding to the maximum agricultural application rate. The use of a radiolabel is essential for creating a mass balance and accurately tracking the substance's movement.

  • Elution (Simulated Rainfall): Elute the columns with a defined volume of simulated rainwater (e.g., 0.01 M CaCl₂) over a set period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate that passes through the columns in fractions.

  • Analysis:

    • Measure the total radioactivity in the collected leachate using Liquid Scintillation Counting (LSC).

    • After elution, extrude the soil columns and section them into segments (e.g., 0-5 cm, 5-10 cm, etc.).

    • Analyze the radioactivity in each soil segment by combustion-LSC.

  • Interpretation: For an immobile substance like broflanilide, the results will show >95% of the applied radioactivity remaining in the top 0-5 cm soil segment, with negligible radioactivity detected in the leachate. This provides a quantitative, self-validating confirmation of its low leaching potential.

cluster_0 Terrestrial Environment Broflanilide Broflanilide Applied to Soil Sorption Strong Sorption to Soil Particles Broflanilide->Sorption Runoff Runoff with Eroded Sediment Sorption->Runoff Dominant Transport Pathway Leaching Leaching Sorption->Leaching Minor Pathway (High Persistence is a Factor) SurfaceWater Surface Water Runoff->SurfaceWater Groundwater Groundwater Leaching->Groundwater

Caption: Environmental transport workflow for soil-applied broflanilide.

Section 4: Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The high Log Kow of 5.2 for broflanilide strongly suggests a potential for it to bioaccumulate in the fatty tissues of organisms.[1][5]

  • Bioconcentration Factor (BCF): Studies in rainbow trout have measured BCF values between 266 and 364.[5] This confirms that broflanilide does bioconcentrate from water into aquatic organisms.

  • Toxicity: This potential to accumulate, combined with its high acute toxicity to freshwater fish and benthic invertebrates, underscores the importance of mitigating its transport to aquatic environments.[1]

Summary and Conclusions

The environmental fate of broflanilide is characterized by extreme persistence and low mobility. Its key behaviors are a direct consequence of its physicochemical properties, namely its low water solubility, high lipophilicity, and negligible volatility.

  • Persistence: Broflanilide degrades very slowly in both soil and aquatic systems, particularly via microbial pathways. It has the potential to accumulate in soil with successive applications.[1]

  • Degradation: The most significant degradation pathways are aqueous photolysis, which is pH-dependent, and anaerobic metabolism in soil and sediment, which produces the major and persistent degradate DC-8007 .[1] This degradate must be included in comprehensive environmental risk assessments.[5]

  • Transport: The primary route of transport from treated fields to aquatic systems is via runoff of soil particles to which the compound is strongly adsorbed.[1] Leaching is a minor pathway but cannot be entirely discounted due to the compound's high persistence.

For researchers, these characteristics necessitate the use of long-term studies to accurately capture degradation kinetics and a focus on sediment and soil matrices for analysis. The protocols outlined in this guide provide a robust framework for generating the high-quality data needed to understand and manage the environmental profile of this potent insecticide.

References

  • Broflanilide - Minnesota Department of Agriculture. (2021). Minnesota Department of Agriculture. [Link]

  • Broflanilide (Ref: MCI-8007) - AERU - University of Hertfordshire. (2023). University of Hertfordshire. [Link]

  • Public Release Summary on the evaluation of the new active constituent broflanilide. (2019). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. (2019). U.S. Environmental Protection Agency. [Link]

  • Drinking water exposure assessment for the proposed Section 3 new chemical registration of the new active ingredient, broflanilide. (2019). U.S. Environmental Protection Agency. [Link]

  • Hydrolytic Behavior of Novel Pesticide Broflanilide and Its Dissipative Properties in Different Types of Soils. (2023). ResearchGate. [Link]

  • Effect of temperature and pH on the hydrolysis of broflanilide. (2023). ResearchGate. [Link]

  • Broflanilide; Pesticide Tolerances. (2020). Federal Register. [Link]

Sources

Application Notes and Protocols for Evaluating the Insecticidal Activity of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to rigorously evaluate the insecticidal properties of the novel compound, N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide. Grounded in established toxicological principles, this guide moves beyond simple procedural lists to explain the scientific rationale behind protocol selection and experimental design. We present a suite of validated bioassays—from foundational lethality assessments to more nuanced mode of action investigations—designed to generate robust, reproducible, and publication-quality data. The protocols are structured to first establish baseline toxicity (LC₅₀/LD₅₀) through various exposure routes and then to probe the potential mechanisms of action, empowering researchers to fully characterize the compound's entomological profile.

Section 1: Compound Profile & Scientific Background

Compound Overview

This compound is a synthetic organic compound belonging to the benzamide class. Its chemical structure, featuring a trifluoromethyl group and a fluorine atom, suggests potential for high biological activity. The amide linkage is a common feature in many commercially successful pesticides. A thorough understanding of its physicochemical properties is essential for designing effective bioassays.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₄H₉F₄NODerived
Molecular Weight 283.22 g/mol PubChem
Predicted XLogP3 3.9PubChem
Appearance White to off-white solid (predicted)General Chemical Knowledge
Solubility Low aqueous solubility predicted; soluble in organic solvents like acetone, DMSO, ethanol.General Chemical Knowledge
The Scientific Rationale: Putative Modes of Action (MoA)

The benzamide scaffold is prevalent in several classes of insecticides, each with a distinct mode of action. This structural heritage provides a logical starting point for our investigation. The two most probable mechanisms for a novel benzamide insecticide are interference with the nervous system or disruption of insect growth and development.

  • GABA-gated Chloride Channel Allosteric Modulation: Certain advanced benzamides, particularly meta-diamides like broflanilide, function as potent noncompetitive antagonists of the insect γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride channel, these compounds prevent the hyperpolarization of neurons, leading to hyperexcitation, convulsions, and ultimately, death. This MoA is distinct from that of fipronil, offering efficacy against pests resistant to older insecticides.

  • Chitin Synthesis Inhibition: A large class of benzamides, specifically the benzoylphenylureas (BPUs), act as Insect Growth Regulators (IGRs). They do not kill insects directly but interfere with the synthesis of chitin, a vital polymer that provides structural integrity to the insect's exoskeleton. By inhibiting chitin synthase, these compounds prevent the proper formation of a new cuticle during molting. This results in molting failure, leading to rupture of the malformed cuticle, loss of hemolymph, and death, primarily in larval or nymphal stages.

Our experimental strategy is therefore twofold: first, to quantify the compound's general insecticidal potency, and second, to conduct targeted assays that can distinguish between these two primary putative modes of action.

Section 2: Experimental Design & Core Principles

A successful study hinges on meticulous planning. The following considerations are critical for ensuring data integrity and reproducibility.

  • Selection of Target Species: The choice of insect is paramount. A primary screening should include representative species from different orders, such as Lepidoptera (e.g., Spodoptera frugiperda, Fall Armyworm), Coleoptera (e.g., Tenebrio molitor, Mealworm), and Diptera (e.g., Aedes aegypti, Yellow Fever Mosquito). The selection should be based on economic importance, ease of rearing, and known sensitivity to the putative MoAs.

  • Preparation of Test Solutions: Due to the compound's predicted low water solubility, a stock solution should be prepared in a suitable organic solvent (e.g., technical grade acetone or DMSO). Serial dilutions are then made from this stock to create a range of concentrations for dose-response testing. A solvent-only control is mandatory in all assays to ensure that the carrier solvent has no effect on the insects.

  • Dose-Response Relationship: The cornerstone of toxicological assessment is the dose-response curve. A preliminary range-finding experiment should be conducted with wide concentration intervals (e.g., 1, 10, 100, 1000 µg/mL) to identify the approximate lethal range. Subsequently, a definitive test using a series of 5-7 concentrations that produce mortality between 10% and 90% is required to accurately calculate the LC₅₀ (median lethal concentration) or LD₅₀ (median lethal dose).

  • Environmental Controls: All bioassays must be conducted under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod) to minimize variability in insect metabolism and behavior.

  • Replication and Controls: Each concentration and control group should be replicated at least three times. A negative control (no treatment) and a solvent control are essential. Including a positive control (a commercial insecticide with a known MoA, such as lufenuron for chitin synthesis inhibition or fipronil for neurotoxicity) can provide a valuable benchmark for activity.

Section 3: Foundational Insecticidal Bioassay Protocols

The following protocols are designed to establish the baseline toxicity of this compound through the most common routes of exposure.

Protocol 3.1: Topical Application Bioassay (Direct Contact)

Causality: This assay quantifies the intrinsic toxicity of the compound when it directly penetrates the insect's cuticle. It is a standard method for determining the LD₅₀ and is particularly useful for assessing fast-acting neurotoxins.

Methodology:

  • Preparation: Anesthetize third-instar larvae or 3-5 day old adult insects using CO₂ or by chilling on a cold plate.

  • Application: Using a calibrated micro-applicator, apply a precise droplet (typically 0.5-1.0 µL) of the test solution in acetone to the dorsal thorax of each anesthetized insect.

  • Controls: Treat control groups with a 1.0 µL droplet of acetone only.

  • Housing: Place treated insects (10-20 per replicate) into clean petri dishes or vials containing a suitable food source (e.g., a small piece of artificial diet for larvae).

  • Incubation: Maintain the insects under controlled environmental conditions.

  • Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make coordinated movement when prodded with a fine brush.

  • Endpoint: Calculate the LD₅₀ (µg of compound per g of insect body weight) using probit analysis.

Protocol 3.2: Dietary Incorporation Bioassay (Ingestion)

Causality: This method assesses the toxicity of the compound when ingested, which is the primary route of exposure for many agricultural pests. It is especially relevant for evaluating IGRs, which often act more slowly and require consumption to be effective.

Methodology:

  • Preparation: Prepare the artificial diet for the target insect as per standard laboratory procedures. Allow it to cool to a semi-molten state (approx. 50-60°C).

  • Incorporation: Add a specific volume of the test compound stock solution (in a minimal amount of solvent) to the molten diet to achieve the desired final concentration. Mix thoroughly to ensure homogenous distribution.

  • Controls: Prepare a control diet containing an equivalent volume of solvent only.

  • Dispensing: Dispense the treated and control diets into the wells of a multi-well bioassay tray (approx. 1.5 mL per well). Allow the diet to solidify.

  • Infestation: Place one neonate or early second-instar larva into each well and seal the tray with a perforated lid.

  • Incubation: Maintain the trays under controlled environmental conditions.

  • Assessment: Record mortality after 5 to 7 days. For potential IGRs, also record sublethal effects such as failed molting, deformed pupae, or reduced feeding.

  • Endpoint: Calculate the LC₅₀ (µg of compound per mL of diet) using probit analysis.

Protocol 3.3: Residual Contact Bioassay (Treated Surface)

Causality: This assay determines the efficacy of the compound when insects come into contact with a treated surface, simulating exposure to a sprayed leaf or structure. It is valuable for assessing compounds intended for barrier treatments or residual sprays.

Methodology:

  • Preparation: Pipette 1.0 mL of the test solution in acetone into a 20 mL glass scintillation vial.

  • Coating: Cap the vial and roll it on its side on a hot dog roller or by hand until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface. Prepare solvent-only vials for the control group.

  • Introduction of Insects: Introduce 10-20 adult insects (e.g., mosquitoes, flies) or active larvae into each vial and cap with a cotton ball.

  • Incubation: Hold the vials under controlled environmental conditions.

  • Assessment: Record mortality at regular intervals (e.g., 15, 30, 60, 120 minutes) for fast-acting compounds, and up to 24 hours for slower-acting ones.

  • Endpoint: Determine the time-mortality relationship and calculate the KT₅₀ (median knockdown time) or the LC₅₀ (concentration causing 50% mortality at a fixed time point).

Section 4: Advanced Protocols for Mode of Action (MoA) Elucidation

The results from the foundational bioassays will guide the next phase. If the compound shows rapid knockdown and mortality, a neurotoxic MoA is likely. If mortality is delayed, concentrated around molting, and primarily affects larvae, an IGR mechanism is more probable.

Protocol 4.1: Neurotoxicity Symptomology Assay

Causality: This observational assay aims to identify the specific behavioral and physiological symptoms of intoxication, which can provide strong clues about the neurological target. Symptoms of GABA receptor antagonism (hyperexcitation, tremors, convulsions, paralysis) are distinct from other neurotoxic MoAs.

Methodology:

  • Exposure: Treat insects (e.g., third-instar larvae of S. frugiperda) via topical application with the predetermined LC₅₀ and LC₉₀ doses of the test compound.

  • Observation: Place individual insects in a petri dish and observe them under a dissecting microscope at 15, 30, 60, 120, and 240 minutes post-treatment.

  • Symptom Checklist: Record the presence and severity of specific symptoms. Compare these to a positive control (e.g., Fipronil) and a solvent control.

SymptomDescriptionCheck (✔)
Normal Coordinated crawling/walking.
Ataxia Uncoordinated movements, loss of balance.
Tremors Involuntary muscle twitching.
Convulsions Violent, uncontrolled muscle contractions.
Prostration Lying on back, unable to right itself, but appendages may still move.
Paralysis No coordinated movement, flaccid.
Death No movement when prodded.

Interpretation: The rapid onset of tremors and convulsions followed by paralysis is highly indicative of a neurotoxic insecticide acting on the GABA receptor.

Protocol 4.2: Molting Disruption & Cuticle Integrity Assay

Causality: This protocol is designed to directly test the hypothesis of chitin synthesis inhibition. By exposing larvae to the compound during a critical molting period, we can observe for the characteristic signs of IGR activity.

Methodology:

  • Synchronization: Select late-instar larvae that are about to molt (identified by a slipped head capsule).

  • Exposure: Expose these larvae to a sublethal concentration (e.g., LC₁₀ to LC₂₅) of the test compound using the dietary incorporation method. Use a known chitin synthesis inhibitor (e.g., Lufenuron) as a positive control.

  • Observation: Monitor the larvae daily through the molting period (ecdysis).

  • Assessment: Quantify the percentage of insects exhibiting the following effects:

    • Mortality during ecdysis: The larva dies while attempting to shed its old cuticle.

    • Abnormal exuviation: The larva fails to completely shed the old cuticle, which remains attached.

    • Cuticle rupture: The newly formed cuticle is fragile and ruptures, leading to desiccation or infection.

    • Deformed pupae/adults: Insects that survive to pupate or emerge as adults show morphological defects.

  • Microscopy (Optional): Dissect larvae that died during molting and examine the malformed cuticle under a microscope for signs of thinness or delamination.

Interpretation: A significantly higher incidence of molting failure and cuticle abnormalities compared to the control group provides strong evidence that the compound acts as a chitin synthesis inhibitor.

Section 5: Data Analysis & Visualization

Calculating Lethal Dose/Concentration

The primary output of the foundational bioassays is the calculation of the LD₅₀ or LC₅₀. This is achieved by subjecting the dose-mortality data to probit analysis, a statistical method that linearizes the sigmoidal dose-response curve. Software packages such as R, SAS, or PoloPlus are commonly used for this analysis. The output includes the LD/LC₅₀ value, its 95% confidence limits, and the slope of the dose-response line.

Sample Data Table for Probit Analysis:

Concentration (µg/mL)No. of InsectsNo. Dead% MortalityCorrected Mortality
0 (Control)3013.3%0.0%
0.130310.0%6.9%
0.530930.0%27.6%
1.0301653.3%51.7%
2.5302583.3%82.7%
5.0302996.7%96.6%
Corrected using Abbott's formula if control mortality is >5% and <20%.
Visualizing Workflows and Mechanisms

Clear diagrams are essential for communicating complex experimental plans and biological concepts.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Foundational Bioassays cluster_analysis Phase 3: Initial Data Analysis cluster_moa Phase 4: Mode of Action Elucidation Compound Test Compound N-[4-(...)-benzamide StockSol Prepare Stock Solution (e.g., in Acetone) Compound->StockSol SerDil Serial Dilutions StockSol->SerDil Topical Protocol 3.1 Topical Application SerDil->Topical Diet Protocol 3.2 Dietary Incorporation SerDil->Diet Residual Protocol 3.3 Residual Contact SerDil->Residual Mortality Record Mortality Data (24-72h) Topical->Mortality Diet->Mortality Residual->Mortality Probit Probit Analysis Mortality->Probit LC50 Determine LC50 / LD50 Probit->LC50 MoA Hypothesized MoA LC50->MoA Hypothesis Generation Neuro Protocol 4.1 Neurotoxicity Assay MoA->Neuro Fast-acting? IGR Protocol 4.2 Molting Disruption Assay MoA->IGR Slow-acting? Larvicidal?

Caption: Overall experimental workflow for characterizing insecticidal activity.

G cluster_neuro Putative MoA 1: Neurotoxicity cluster_igr Putative MoA 2: Growth Regulation Compound N-[4-(...)-benzamide Block Allosteric Blockade Compound->Block Acts on Inhibit Inhibition Compound->Inhibit Acts on GABA_Receptor Insect GABA Receptor (Chloride Channel) GABA_Receptor->Block Neuron Neuron Remains Depolarized (No Cl- influx) Block->Neuron Result_Neuro Hyperexcitation, Convulsions, Death Neuron->Result_Neuro Chitin_Synthase Chitin Synthase Enzyme Chitin_Synthase->Inhibit Chitin_Syn Chitin Synthesis Blocked in Epidermal Cells Inhibit->Chitin_Syn Result_IGR Failed Molting, Cuticle Rupture, Death Chitin_Syn->Result_IGR

Caption: Two primary putative modes of action for benzamide-class insecticides.

Section 6: Safety, Decontamination, and Waste Disposal

Researcher Safety: All work with the test compound and solvents must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Decontamination: All glassware and equipment should be triple-rinsed with acetone, followed by washing with a laboratory-grade detergent and rinsing with deionized water.

Waste Disposal: All waste, including unused test solutions, treated diet, and insect carcasses, must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.

Section 7: References

  • AgriSustain. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 03(1), 14-19. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. [Link]

  • Centers for Disease Control and Prevention. (2018). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

  • Kwon, D. H., et al. (2015). Residual contact vial bioassay for the on-site detection of acaricide resistance in the two-spotted spider mite. ResearchGate. [Link]

  • Bird, L. J. (2020). Resistance Bioassays and Allele Characterization Inform Analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) Introduction. Journal of Economic Entomology. [Link]

  • Hottel, B. A., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. [Link]

  • Sharma, S., et al. (2022). Laboratory bioassay of fall armyworm (Spodoptera frugiperda) larva using various insecticides. Journal of Agriculture and Forestry University. [Link]

  • de Sousa, T. B., et al. (2024). Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae): Implications for Pest Management. MDPI. [Link]

  • Journal of Entomology and Zoology Studies. (2020). Screening of insecticides against fall armyworm, Spodoptera frugiperda (J. E. Smith). [Link]

  • SciSpace. (2023). Bioassay Techniques in Entomological Research. [Link]-entomological-research-2f4g42j3z0)

Troubleshooting & Optimization

Technical Support Center: Broflanilide Environmental Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, environmental scientists, and professionals in drug and pesticide development who are investigating the environmental fate of the novel insecticide broflanilide. This document provides an in-depth look at its degradation pathways, offering troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work. Our approach is rooted in established scientific principles and regulatory findings to ensure the highest degree of accuracy and practical utility.

Introduction to Broflanilide's Environmental Persistence

Broflanilide is a meta-diamide insecticide, notable for its unique mode of action targeting the GABA-gated chloride channel.[1] As a relatively new compound, understanding its environmental persistence and degradation is critical for accurate risk assessment. Broflanilide is characterized by low aqueous solubility and high persistence in soil and aquatic systems under certain conditions.[2] Its primary routes of dissipation in the environment are microbial degradation under anaerobic conditions and aqueous photolysis, while it remains stable to hydrolysis.[1][3]

The following sections provide a detailed exploration of broflanilide's degradation under various environmental conditions, methodologies for its analysis, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the analysis of broflanilide and its degradation products in environmental matrices.

FAQ 1: What are the major degradation pathways of broflanilide in the environment?

Broflanilide degrades via several pathways depending on the environmental compartment and conditions:

  • Anaerobic Soil/Sediment Metabolism: This is a significant pathway for broflanilide degradation. Under anaerobic conditions, the primary major metabolite observed is DC-8007 .[3]

  • Aqueous Photolysis: Broflanilide is susceptible to degradation by light in aquatic environments. This process is pH-dependent, with faster degradation observed in alkaline and acidic waters compared to neutral pH. Photolysis leads to the formation of several major degradates, including DC-8007 and S(Br-OH)-8007 .[3]

  • Aerobic Soil Metabolism: Degradation under aerobic soil conditions is generally slow, with broflanilide exhibiting high persistence.[2] While several minor metabolites can be formed, often no major degradates (defined as >10% of total applied radioactivity in laboratory studies) are observed.[1][3]

Diagram: Key Degradation Pathways of Broflanilide

Broflanilide_Degradation Broflanilide Broflanilide DC8007 DC-8007 (Major Metabolite) Broflanilide->DC8007 Anaerobic Soil/ Sediment Metabolism SBrOH8007 S(Br-OH)-8007 (Major Photodegradate) Broflanilide->SBrOH8007 Aqueous Photolysis (pH-dependent) Minor_Metabolites Minor Metabolites (e.g., DM-8007, DC-DM-8007) Broflanilide->Minor_Metabolites Aerobic Soil Metabolism (Slow)

Caption: Major environmental degradation pathways of broflanilide.

Troubleshooting Guide

Issue 1: Poor recovery of broflanilide and its metabolites from soil or sediment samples.

  • Causality: Broflanilide has a high octanol-water partition coefficient (log Kow = 5.2), indicating strong adsorption to organic matter in soil and sediment.[3] Inefficient extraction will lead to underestimation of the true environmental concentration.

  • Solution:

    • Optimize Extraction Solvent: A mixture of polar organic solvents is often necessary. For soil, extraction with methanol followed by a methanol:water mixture (e.g., 70:30 v/v) has proven effective.[4] For particularly challenging matrices, consider using acetonitrile, as employed in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[5][6]

    • Increase Extraction Energy: Ensure thorough homogenization of the sample with the solvent. Use a high-speed shaker or sonicator to facilitate the desorption of the analytes from the matrix particles.

    • Address High Clay/Organic Carbon Content: For soils with high clay or organic matter content, a pre-wetting step with water before adding the organic solvent can improve extraction efficiency by swelling the matrix and allowing better solvent penetration.[6]

Issue 2: Significant matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.

  • Causality: Co-extracted matrix components (e.g., humic acids, lipids) can interfere with the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[7]

  • Solution:

    • Implement Sample Cleanup: Use a dispersive solid-phase extraction (d-SPE) cleanup step after the initial extraction. A combination of adsorbents is often most effective. For example, Primary Secondary Amine (PSA) removes organic acids, C18 removes nonpolar interferences like lipids, and Graphitized Carbon Black (GCB) removes pigments.[5][6] For broflanilide analysis in soil, a combination of 50 mg PSA and 150 mg MgSO4 has been shown to be effective.[7]

    • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been through the entire sample preparation process. This helps to compensate for systematic errors caused by matrix effects.[6]

    • Dilute the Sample: If matrix effects are still significant, diluting the final extract with the initial mobile phase can reduce the concentration of interfering components. Ensure that the diluted concentration of your analytes is still well above the instrument's limit of quantitation.

Issue 3: Inconsistent quantification or peak shape for the desmethyl metabolite (DM-8007).

  • Causality: The N-desmethyl metabolite (DM-8007) is more polar than the parent broflanilide. This difference in polarity can sometimes lead to poor chromatographic peak shape or variable recovery during liquid-liquid partitioning or SPE cleanup steps if the solvent polarity is not optimized.

  • Solution:

    • Adjust Mobile Phase Composition: Ensure the initial mobile phase composition in your LC gradient has sufficient aqueous component to ensure good peak shape for early-eluting, more polar compounds like DM-8007. The use of a mobile phase containing 5 mM ammonium formate and 0.1% formic acid has been demonstrated to be effective.[5]

    • Verify Extraction/Cleanup Recovery: Perform recovery experiments for each analyte individually, especially for DM-8007, to ensure your chosen sample preparation method is suitable for both the parent compound and its key metabolites.

Quantitative Summary of Broflanilide Degradation

The following table summarizes the degradation half-lives of broflanilide in various environmental compartments based on regulatory studies.

Environmental CompartmentConditionHalf-life (DT50)Key Metabolites FormedReference
Soil Aerobic1173 - 2220 daysNo major metabolites
Anaerobic157 - 2354 daysDC-8007 (major)[3]
Field Dissipation26 - 182 daysMinor metabolites[2]
Aquatic Systems Aerobic1430 daysDC-8007[1]
Anaerobic871 - 1411 daysDC-8007
Aqueous Photolysis (pH 5)18 daysS(Br-OH)-8007, DC-8007[3]
Aqueous Photolysis (pH 7)80 days-
Aqueous Photolysis (pH 9)4 days-
Hydrolysis pH 4, 7, 9Stable-[1]

Experimental Protocols

Protocol 1: Analysis of Broflanilide and its Metabolites in Soil via QuEChERS and LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of broflanilide and its key metabolites (DM-8007, DC-8007, DC-DM-8007, S(PFP-OH)-8007) in soil.

1. Sample Preparation and Extraction (QuEChERS)

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.

  • Add 10 mL of acetonitrile as the extraction solvent.

  • Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium acetate or citrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3,500 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 50 mg of PSA and 150 mg of anhydrous magnesium sulfate.[7]

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

3. LC-MS/MS Analysis

  • Take the supernatant from the d-SPE step and dilute it with a 50:50 methanol:water solution as needed to fit within the calibration curve range.[4]

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.7 µm particle size).[5]

  • Mobile Phase A: 5 mM ammonium formate in 0.1% formic acid in water.[5]

  • Mobile Phase B: 5 mM ammonium formate in 0.1% formic acid in methanol.[5]

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 1 µL.[5]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Reference
Broflanilide665.0556.0[5]
DM-8007648.9242.1[5]
DC-8007559.0539.0[4]
DC-DM-8007545.0525.0[4]
S(PFP-OH)-8007661.0641.0[4]
Diagram: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Soil_Sample 1. Weigh 5g Soil Hydrate 2. Add Water & Vortex Soil_Sample->Hydrate Extract 3. Add Acetonitrile & Salts Hydrate->Extract Shake 4. Shake & Centrifuge Extract->Shake Aliquot 5. Take Supernatant Shake->Aliquot dSPE 6. Add to d-SPE Tube (PSA + MgSO4) Aliquot->dSPE Vortex_Centrifuge 7. Vortex & Centrifuge dSPE->Vortex_Centrifuge Dilute_Filter 8. Dilute & Filter Vortex_Centrifuge->Dilute_Filter LCMS 9. Inject into LC-MS/MS Dilute_Filter->LCMS

Caption: Workflow for the analysis of broflanilide in soil.

References

  • Broflanilide - Minnesota Department of Agriculture. (2021). Retrieved from [Link]

  • Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Broflanilide (Ref: MCI-8007). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved from [Link]

  • Noh, H. H., Kim, C. J., Kwon, H., Kim, D., Moon, B. C., Baek, S., ... & Kim, J. H. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. PloS one, 15(10), e0235526. Retrieved from [Link]

  • Drinking Water Assessment for the Proposed Section 3 New Chemical Registration of Broflanilide. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Optimization and Application of QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. (2024). Preprints.org. Retrieved from [Link]

  • Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. (2020). PLOS ONE. Retrieved from [Link]

  • Public Release Summary on the Evaluation of the New Active Broflanilide in the Product Terinda Foam Termiticide and Insecticide. (2019). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Environmental Chemistry Method for Residues of Broflanilide in Soil. (2017). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

"Overcoming solubility issues of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is a compound with structural features that inherently limit its aqueous solubility. Key properties include:

  • High Lipophilicity: The presence of a trifluoromethyl group and two phenyl rings contributes to a high octanol-water partition coefficient (XLogP3) of 3.5, indicating a strong preference for non-polar environments over aqueous solutions.[1]

  • Crystalline Structure: In its solid state, the molecule adopts a stable crystalline lattice, which requires significant energy to overcome during dissolution.[2]

  • Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups within the typical physiological pH range, meaning its solubility is not significantly influenced by pH changes in most biological assays.

Q2: Why is my stock solution of this compound precipitating when I dilute it into my aqueous assay buffer?

A2: This is a common issue for poorly soluble compounds. Your initial stock solution is likely prepared in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), where the compound is readily soluble. When this concentrated stock is diluted into an aqueous buffer, the percentage of the organic solvent decreases dramatically. The aqueous environment cannot maintain the compound in solution, causing it to precipitate out.

Q3: What are the general strategies for improving the solubility of compounds like this compound in assays?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs for in vitro studies.[3][4] These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the medium to ionize the compound, if applicable.

  • Use of Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.

  • Complexation with Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the drug molecule.

The choice of method depends on the specific requirements of your assay, including cell type, target, and detection method.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific solubility-related problems during your experiments.

Problem 1: Compound Precipitation Upon Dilution in Assay Medium

Symptoms:

  • Visible particulate matter or cloudiness in the wells of your assay plate.

  • Inconsistent and non-reproducible assay results.

  • Low signal-to-noise ratio.

Root Cause Analysis: The concentration of the compound in the final assay medium exceeds its thermodynamic solubility limit in that specific solvent composition. The organic solvent carryover from the stock solution is insufficient to maintain solubility.

Solutions:

Option A: Optimization of Co-solvent Concentration

This approach involves determining the maximum tolerable concentration of an organic co-solvent in your assay that does not compromise the biological system (e.g., cell viability, enzyme activity).

Protocol for Co-solvent Optimization:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice. Other options include ethanol, methanol, or dimethylformamide (DMF).[5]

  • Determine Assay Tolerance:

    • Prepare a series of dilutions of your chosen co-solvent in your assay buffer (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5% v/v).

    • Run a control experiment with your assay system (cells, enzyme, etc.) in the presence of these co-solvent concentrations without your compound.

    • Measure the relevant assay endpoint (e.g., cell viability via MTT assay, enzyme activity).

    • Determine the highest concentration of the co-solvent that does not significantly affect the assay's performance (typically <1% for many cell-based assays).[6][7]

  • Prepare Working Stock Solutions:

    • Based on the determined tolerance, prepare intermediate dilutions of your compound stock solution in the co-solvent to ensure the final concentration in the assay does not exceed the tolerated level.

    • For example, if your final desired compound concentration is 10 µM and the maximum tolerated DMSO concentration is 0.5%, you would need to prepare a 200X working stock (2 mM) in 100% DMSO. Adding 1 µL of this to 199 µL of assay medium would result in the desired final concentration and a final DMSO concentration of 0.5%.

Causality: By maintaining a sufficient, yet non-toxic, concentration of the organic co-solvent in the final assay volume, you can increase the solubility of your lipophilic compound.

Problem 2: Inconsistent Results Even with Co-solvents

Symptoms:

  • High variability between replicate wells.

  • Precipitation is still observed, especially at higher concentrations or over time.

Root Cause Analysis: For highly insoluble compounds, even the maximum tolerated co-solvent concentration may not be sufficient to maintain solubility, leading to the formation of micro-precipitates that can affect results.

Solutions:

Option B: Utilizing Surfactants for Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9]

Protocol for Surfactant-based Solubilization:

  • Select a Non-ionic Surfactant: Non-ionic surfactants are generally less disruptive to biological membranes. Common choices include:

    • Tween® 20

    • Tween® 80

    • Pluronic® F-68

  • Determine the Critical Micelle Concentration (CMC) and Assay Compatibility:

    • The CMC for most common surfactants is well-documented.

    • As with co-solvents, test a range of surfactant concentrations (both below and above the CMC) in your assay without the compound to determine the concentration that does not interfere with your experiment.

  • Solubilization Procedure:

    • Prepare your assay buffer containing the chosen surfactant at the optimized concentration.

    • Add your compound stock solution (in a minimal amount of organic solvent) to the surfactant-containing buffer with vigorous vortexing.

    • Allow the solution to equilibrate before adding it to your assay.

Table 1: Common Surfactants for in vitro Assays

SurfactantTypical Concentration RangeConsiderations
Tween® 200.01% - 0.1% (v/v)Can interfere with some protein assays.
Tween® 800.01% - 0.1% (v/v)May have slight cytotoxicity at higher concentrations.[10]
Pluronic® F-680.02% - 0.2% (w/v)Generally considered highly biocompatible.

Causality: The hydrophobic core of the micelles provides a favorable environment for this compound, effectively shielding it from the aqueous medium and preventing precipitation.

Option C: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming a water-soluble inclusion complex.[11][12][13]

Protocol for Cyclodextrin-based Solubilization:

  • Select a Cyclodextrin:

    • β-cyclodextrin (β-CD): Has a suitable cavity size for many aromatic compounds.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for cell-based assays.[14]

  • Prepare the Inclusion Complex:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10 mM).

    • Add the powdered this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The concentration of the solubilized compound in the filtrate can be determined using UV-Vis spectrophotometry or HPLC.

  • Assay Implementation:

    • Use the prepared aqueous stock of the inclusion complex for your assay dilutions.

    • Remember to include a vehicle control with the same concentration of HP-β-CD.

Causality: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.

III. Visual Workflow and Decision Guide

The following diagram provides a decision-making workflow to help you select the most appropriate solubilization strategy for your specific experimental needs.

Caption: Decision tree for selecting a solubilization method.

IV. References

  • AERU. (n.d.). Flonicamid (Ref: IKI 220). University of Hertfordshire. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(trifluoromethyl)phenyl)benzamide. PubChem. Retrieved from [Link]

  • AERU. (n.d.). Broflanilide (Ref: MCI-8007). University of Hertfordshire. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.

  • Gali, A. D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.

  • Waghmare, A. S., & Kshirsagar, S. J. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific & Research Publications, 11(4), 493-497.

  • Guan, X., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(3), 999.

  • ResearchGate. (n.d.). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

  • Sikarra, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(3), 860-866.

  • ACS Publications. (n.d.). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Retrieved from [Link]

  • World Health Organization. (n.d.). Broflanilide. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • PubMed. (2022). para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Retrieved from [Link]

  • MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]

  • ACS Publications. (n.d.). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-[4-(Trifluoromethyl)Phenyl]Benzamide. Retrieved from [Link]

  • PubMed. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ACS Publications. (n.d.). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-2-(trifluoromethyl)benzamide. PubChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyproflanilide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Broflanilide. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing matrix effects in the quantitative analysis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide. This center is designed for researchers, scientists, and drug development professionals who encounter challenges with assay accuracy, precision, and sensitivity due to interference from complex sample matrices. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to help you identify, understand, and mitigate matrix effects in your LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?

A: The "matrix" refers to all components within a sample except for the analyte of interest.[1] In the LC-MS/MS analysis of this compound, this can include salts, proteins, lipids, phospholipids, and metabolites from biological fluids (plasma, urine) or complex components from environmental samples. Matrix effects are the alteration of ionization efficiency for the target analyte due to the presence of these co-eluting matrix components.[2][3] This phenomenon can lead to either a suppression or enhancement of the analyte's signal, which directly impacts the accuracy and reliability of quantitative results.[2][4][5]

Q2: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects, but they describe opposite outcomes on your analyte's signal intensity:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components interfere with the analyte's ability to form gas-phase ions in the MS source.[1][6] This competition for charge or disruption of the droplet evaporation process leads to a decreased signal (a smaller peak area) for your analyte than you would see in a clean solvent.[5][6] Phospholipids are notorious for causing ion suppression in bioanalysis.

  • Ion Enhancement: This is a less frequent phenomenon where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a stronger signal (a larger peak area) than expected.[7]

Both suppression and enhancement are detrimental to quantitative analysis because they compromise the direct relationship between concentration and response, affecting method accuracy and precision.[3]

Q3: How can I determine if my analysis of this compound is being impacted by matrix effects?

A: The most direct way to assess matrix effects is to perform a post-extraction spike experiment . This involves comparing the analyte's response in a clean solvent to its response in a sample matrix extract from which the analyte has been removed. A significant difference in signal intensity indicates the presence of matrix effects. We provide a detailed methodology for this critical experiment in the Protocols and Methodologies section below. Other indicators of potential matrix effects include poor reproducibility between replicate injections, inconsistent internal standard responses, and non-linear calibration curves when using matrix-matched standards.[8]

Q4: Why is a stable isotope-labeled (SIL) internal standard considered the "gold standard" for compensating for matrix effects?

A: A stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is the ideal tool for compensation because it is chemically and physically almost identical to the analyte.[1] It will co-elute with the analyte and experience the exact same degree of ion suppression or enhancement.[1][3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[4] While structural analogs can be used, they may not co-elute perfectly or respond to matrix interferences in the exact same way.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems that often point to underlying matrix effects.

Problem: My quality control (QC) samples show high variability and poor precision (%CV > 15%).
Potential Cause Explanation & Causality Recommended Solution
Inconsistent Matrix Composition The concentration of interfering components (e.g., phospholipids, salts) varies from one sample to another. This leads to inconsistent levels of ion suppression, causing the analyte response to fluctuate unpredictably even at the same concentration.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[1][10] 2. Use a SIL Internal Standard: This is the most effective way to compensate for sample-to-sample variability in matrix effects.[9]
Analyte Co-eluting with a Strong Suppressing Agent A major matrix component is eluting at the exact same retention time as your analyte. This compound is a relatively non-polar compound, and in bio-samples, it may co-elute with phospholipids, which are known to cause significant ion suppression.1. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to separate the analyte from the interference.[11] Aim to move the analyte's retention time away from the "phospholipid zone." 2. Employ UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, which can effectively separate the analyte from interfering matrix components.[11]
Problem: The analyte signal is drastically lower in extracted samples compared to standards prepared in solvent.

This is a classic symptom of significant ion suppression.

cluster_source ESI Source cluster_interference Mechanism of Ion Suppression Droplet Charged Droplet (Analyte + Matrix) GasPhase Gas-Phase Ions Droplet->GasPhase Evaporation & Ion Formation MS_Inlet MS Inlet GasPhase->MS_Inlet Sampling Result Reduced Analyte Signal (Ion Suppression) MS_Inlet->Result Interference Co-eluting Matrix (e.g., Phospholipids) Interference->Droplet Competes for charge Disrupts surface tension caption Fig 1. Mechanism of Ion Suppression in the ESI Source.

Caption: Fig 1. How co-eluting matrix components interfere with analyte ionization.

Potential Cause Explanation & Causality Recommended Solution
Inadequate Sample Preparation The chosen sample preparation method (e.g., simple protein precipitation) is not sufficiently removing matrix components. Protein precipitation removes proteins but leaves behind salts and phospholipids, which are primary causes of ion suppression.[6]1. Switch to SPE or LLE: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) offer superior cleanup by selectively isolating the analyte from the bulk of the matrix.[1][12] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where their suppressive effect is minimized.[9][11] A 10-fold dilution can often significantly reduce matrix effects.
Poor Chromatographic Separation The analyte is eluting in a region of the chromatogram that is dense with matrix components, often very early or very late in the gradient.1. Optimize Retention Time: Adjust the mobile phase gradient to elute this compound in a "cleaner" part of the chromatogram, typically between 2 and 8 minutes in a standard 10-minute run.[11] 2. Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components from the beginning of the run to waste, only directing the flow to the MS source just before your analyte elutes.

Protocols and Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate a Matrix Factor (MF), which is a quantitative measure of ion suppression or enhancement.[3]

Step-by-Step Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase composition (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take at least six different lots of blank matrix (e.g., human plasma). Process them using your established extraction procedure. After the final evaporation step and just before reconstitution, spike the dried extract with the same amount of analyte as in Set A.

    • Set C (Blank Matrix): Process the same blank matrix lots as in Set B without adding any analyte. This is to check for interferences at the analyte's retention time.

  • Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte.

  • Calculate the Matrix Factor (MF): The Matrix Factor is calculated using the following formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Interpret the Results:

Matrix Factor (MF) Value Interpretation
MF = 1.0 No matrix effect.
MF < 1.0 Ion Suppression (e.g., MF = 0.4 means 60% suppression).
MF > 1.0 Ion Enhancement (e.g., MF = 1.3 means 30% enhancement).

An acceptable range for the matrix factor is typically between 0.85 and 1.15, though this depends on assay requirements.

start Start: Assess Matrix Effect prep_A Prepare Set A: Analyte in Solvent start->prep_A prep_B Prepare Set B: Blank Matrix Extract + Spike Analyte start->prep_B analyze Analyze Set A & B via LC-MS/MS prep_A->analyze prep_B->analyze calc Calculate Matrix Factor (MF): MF = Peak Area (B) / Peak Area (A) analyze->calc decision Is 0.85 < MF < 1.15? calc->decision pass Result: Acceptable Matrix Effect is Controlled decision->pass Yes fail Result: Unacceptable Proceed to Mitigation Strategies decision->fail No caption Fig 2. Workflow for Quantitative Assessment of Matrix Effects.

Caption: Fig 2. A systematic workflow for quantifying matrix effects.

Protocol 2: Strategies for Mitigating Matrix Effects

If unacceptable matrix effects are identified, the following strategies, ordered from simplest to most complex, should be employed.

A. Simple Dilution

Diluting the sample extract is a straightforward and effective first step.[9][11]

  • Procedure: After your initial extraction, dilute the final extract 1:5 or 1:10 with the initial mobile phase.

  • Causality: This reduces the concentration of all components, including the interfering matrix compounds, thereby lessening their impact on ionization.[11] This is only feasible if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ).[9]

B. Chromatographic Optimization

Adjusting the LC method can physically separate the analyte from interfering compounds.

  • Procedure:

    • Increase the initial hold time of the gradient to allow highly polar interferences to elute first.

    • Modify the gradient slope to increase the separation between your analyte and nearby peaks.

    • Test a different stationary phase (e.g., a Phenyl-Hexyl column instead of a C18) which can offer different selectivity for both the analyte and matrix components.

  • Causality: By preventing co-elution, you ensure that the analyte is entering the MS source at a time when interfering compounds are not present, thus preventing competition for ionization.[1][11]

C. Advanced Sample Preparation

If the above methods are insufficient, a more selective sample preparation technique is necessary.

Technique Protocol Summary Advantages Disadvantages
Liquid-Liquid Extraction (LLE) 1. Add a water-immiscible organic solvent (e.g., methyl-tert-butyl ether) to your aqueous sample. 2. Vortex to transfer the analyte into the organic phase. 3. Separate the layers and evaporate the organic solvent.Good for removing non-volatile salts and highly polar interferences.[12]Can be labor-intensive; solvent selection is critical.
Solid-Phase Extraction (SPE) 1. Condition an SPE cartridge (e.g., a reversed-phase C18 sorbent). 2. Load the sample onto the cartridge. 3. Wash with a weak solvent to remove interferences. 4. Elute the analyte with a strong solvent.Highly selective and provides the cleanest extracts.[1] Excellent for removing phospholipids.Requires method development; can be more expensive.
References
  • Cappiello, A., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC, NIH. Available at: [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Available at: [Link]

  • Furlong, M., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]

  • SCIEX. (2020). Highly sensitive LC-MS/MS method for the quantification of pesticides in tea matrix using the QTRAP® 4500 LC-MS/MS System. Available at: [Link]

  • Kim, J., et al. (2022). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. PMC, NIH. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Restek Corporation. (n.d.). Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. Available at: [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, NIH. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Lowes, S., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC, NIH. Available at: [Link]

  • Maurer, H. H., & Meyer, M. R. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Available at: [Link]

  • Kumar, A., et al. (2025). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. PubMed. Available at: [Link]

  • ResearchGate. (2025). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Available at: [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available at: [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]

  • Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Chemistry LibreTexts. (2020). Calibration Methods (Harris). Available at: [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS. Available at: [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • SCIEX. (2013). Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. Available at: [Link]

Sources

Optimizing Broflanilide Formulations for Enhanced Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for broflanilide formulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this novel meta-diamide insecticide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your formulation development, ensuring the enhanced stability and efficacy of your final product.

Introduction to Broflanilide and its Formulation Challenges

Broflanilide is a potent insecticide with a unique mode of action, making it a valuable tool in pest management.[1] Chemically, it is a white crystalline powder with low aqueous solubility.[2][3] While it exhibits stability to hydrolysis across a range of pH values (pH 4, 7, and 9), it is susceptible to photochemical degradation, a process that is pH-dependent.[4] This characteristic, along with its physical properties, presents specific challenges in developing stable and effective formulations.

The primary objective of a successful broflanilide formulation is to deliver the active ingredient to the target pest efficiently while maintaining its chemical and physical integrity from manufacturing to application. Instability can manifest as chemical degradation of the broflanilide molecule, leading to a loss of efficacy, or as physical changes in the formulation, such as crystallization, phase separation, or changes in viscosity, which can affect application and bioavailability.

This guide will provide a structured approach to troubleshooting common stability issues encountered during the formulation of broflanilide.

Part 1: Troubleshooting Chemical Degradation

Chemical degradation of broflanilide is a primary concern for formulators. The key to preventing this is understanding the potential degradation pathways and implementing strategies to mitigate them.

FAQ 1: My broflanilide formulation is showing a significant loss of active ingredient content over time, even when stored in the dark. What are the likely causes?

Answer:

While broflanilide is stable to hydrolysis, other chemical degradation pathways can be at play, especially under accelerated stability testing conditions (e.g., elevated temperatures).[5] Potential causes for the loss of active ingredient content, even in the absence of light, include:

  • Oxidation: Broflanilide may be susceptible to oxidation, especially in the presence of certain excipients or contaminants that can act as oxidizing agents.[2]

  • Interaction with Excipients: Some "inert" ingredients in your formulation may not be so inert. They can react with the broflanilide molecule, leading to its degradation. This is particularly true for excipients with reactive functional groups or impurities.

  • pH Extremes or "Micro-pH" Environments: While stable in bulk solutions of pH 4, 7, and 9, the "micro-pH" at the surface of solid excipients or within micelles in an emulsion can be significantly different and could catalyze degradation.[4]

  • Presence of Water: Although stable to hydrolysis, the presence of excessive water can still be problematic in certain formulation types, potentially facilitating other degradation reactions or impacting the stability of the overall formulation.[5]

Troubleshooting Workflow for Chemical Degradation:

Caption: Troubleshooting workflow for chemical degradation of broflanilide.

Experimental Protocol: Excipient Compatibility Study

  • Objective: To identify any potential chemical incompatibility between broflanilide and the selected formulation excipients.

  • Materials:

    • Broflanilide technical grade

    • All formulation excipients (e.g., solvents, surfactants, carriers, binders)

    • Glass vials with airtight seals

    • Forced-air oven

    • HPLC-UV system

  • Methodology:

    • Prepare binary mixtures of broflanilide with each individual excipient in a 1:1 ratio (by weight).

    • Prepare a control sample of pure broflanilide.

    • Place a small amount (e.g., 50 mg) of each mixture and the control into separate glass vials and seal tightly.

    • Store the vials under accelerated conditions (e.g., 54°C for 14 days, as per CIPAC guidelines).[5]

    • At specified time points (e.g., 0, 7, and 14 days), remove the samples and allow them to cool to room temperature.

    • Dissolve a known amount of each sample in a suitable solvent (e.g., methanol) and analyze the broflanilide content by a validated HPLC-UV method.[5]

    • Compare the percentage of broflanilide remaining in the binary mixtures to that of the control. A significant decrease in the active ingredient content in the presence of an excipient indicates a potential incompatibility.

Excipient Initial Broflanilide Conc. (%) Broflanilide Conc. after 14 days at 54°C (%) % Degradation
Control (Broflanilide only)10099.50.5
Excipient A10098.91.1
Excipient B10085.214.8
Excipient C10099.10.9

In this example, Excipient B shows a significant incompatibility with broflanilide under accelerated conditions.

Part 2: Troubleshooting Physical Instability

Physical instability can be as detrimental as chemical degradation, affecting the homogeneity, applicability, and bioavailability of the formulation.

FAQ 2: My liquid broflanilide formulation (e.g., suspension concentrate) is showing crystal growth upon storage. What is causing this and how can I prevent it?

Answer:

Crystal growth in a suspension concentrate (SC) formulation is a common issue, often driven by a phenomenon known as Ostwald ripening. This occurs when smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in crystal size over time. Factors contributing to this include:

  • Polymorphism of Broflanilide: The active ingredient may exist in different crystalline forms (polymorphs), with one being more stable than others. A transition to a more stable, less soluble form can lead to crystal growth.

  • Solubility in the Continuous Phase: Even though broflanilide has low water solubility, some dissolution in the aqueous phase of an SC formulation is inevitable.[3] Temperature fluctuations during storage can exacerbate this, as solubility often increases with temperature.

  • Inadequate Milling or Particle Size Distribution: A broad particle size distribution with a significant number of very fine particles can accelerate Ostwald ripening.

  • Inappropriate Wetting and Dispersing Agents: The choice and concentration of surfactants are critical to physically stabilizing the broflanilide particles and preventing their agglomeration and growth.

Troubleshooting Workflow for Crystal Growth:

Caption: Troubleshooting workflow for crystal growth in broflanilide suspensions.

Experimental Protocol: Accelerated Physical Stability Testing

  • Objective: To assess the physical stability of the broflanilide formulation under conditions that accelerate potential physical changes.

  • Materials:

    • Broflanilide formulation samples

    • Graduated cylinders or transparent containers

    • Temperature-controlled chambers (for freeze-thaw and elevated temperature storage)

    • Particle size analyzer

    • Microscope

  • Methodology:

    • Freeze-Thaw Cycling:

      • Place a sample of the formulation in a transparent container and subject it to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for a specified number of cycles (e.g., 3-5).

      • After each cycle, visually inspect the sample for signs of instability such as crystal growth, agglomeration, or phase separation.

    • Elevated Temperature Storage:

      • Store a sample of the formulation at an elevated temperature (e.g., 54°C for 14 days).[5]

      • At regular intervals, withdraw subsamples and analyze for changes in particle size distribution and observe for crystal growth under a microscope.

    • Low Temperature Storage:

      • Store a sample at a low temperature (e.g., 0°C for 7 days) to assess for any separation or crystallization.[5]

Stability Test Observation Interpretation
Freeze-Thaw CyclingSignificant increase in particle size and visible crystalsFormulation is not robust to temperature fluctuations.
Elevated Temperature Storage (54°C, 14 days)Mean particle size increased by >50%Indicates a high potential for Ostwald ripening.
Low Temperature Storage (0°C, 7 days)No separation or crystal formationGood stability at low temperatures.

Part 3: Analytical Methods for Stability Assessment

Reliable and validated analytical methods are the cornerstone of any formulation stability program.

FAQ 3: What are the recommended analytical techniques to monitor the stability of my broflanilide formulation?

Answer:

A combination of analytical techniques is necessary to comprehensively assess both the chemical and physical stability of your broflanilide formulation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the standard method for quantifying the active ingredient content of broflanilide.[5] A reversed-phase HPLC method with UV detection at an appropriate wavelength (e.g., 230 nm or 254 nm) is typically used.[5] A stability-indicating HPLC method should be developed and validated to ensure that any degradation products do not co-elute with the parent broflanilide peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying and quantifying broflanilide and its degradation products, especially at low concentrations.[6][7] It is a powerful tool for elucidating degradation pathways.

  • Particle Size Analysis: Techniques such as laser diffraction are essential for monitoring the particle size distribution of suspension concentrates and other solid dispersion formulations. Changes in particle size can indicate physical instability.

  • Microscopy: Visual examination of the formulation under a microscope is a simple yet effective way to detect crystal growth, changes in morphology, and agglomeration.

  • Rheology: Measuring the viscosity and flow behavior of liquid formulations can provide insights into their physical stability and application performance.

Protocol: HPLC-UV Method for Broflanilide Quantification

  • Objective: To accurately determine the concentration of broflanilide in a formulation.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column

    • Autosampler

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation into a volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).[5]

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared sample and a series of known concentration standards onto the HPLC system.

    • Monitor the elution at a wavelength of approximately 230 nm or 254 nm.[5]

    • Quantify the broflanilide concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

References

  • WHO Specifications and Evaluations for Public Health Pesticides Broflanilide. Extranet Systems. [Link]

  • APVMA Public Release Summary on Broflanilide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Broflanilide (Ref: MCI-8007). AERU, University of Hertfordshire. [Link]

  • WHO Specifications and Evaluations for Public Health Pesticides Broflanilide. World Health Organization. [Link]

  • Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. Environmental Protection Agency. [Link]

  • Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science. [Link]

  • Discovery of broflanilide, a novel insecticide. National Center for Biotechnology Information. [Link]

  • Simultaneous determination of broflanilide and its metabolites in five typical Chinese soils by a modified quick, easy, cheap, effective, rugged, and safe method with ultrahigh-performance liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]

  • ECM - Broflanilide in Soil - MRID 50211340. Environmental Protection Agency. [Link]

Sources

Technical Support Center: Mitigating the Environmental Impact of Broflanilide Application

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for broflanilide. As a novel meta-diamide insecticide, broflanilide offers a unique mode of action (IRAC Group 30) by acting as a noncompetitive antagonist of the GABA receptor, providing a valuable tool for managing chewing pests and addressing insecticide resistance.[1][2][3] However, its efficacy comes with a responsibility to understand and mitigate its environmental footprint. Broflanilide exhibits high persistence in soil and aquatic environments and is highly toxic to non-target organisms like honeybees and aquatic invertebrates.[1][4]

This guide is designed for you, the researcher, to navigate the complexities of using broflanilide responsibly. It moves beyond standard protocols to explain the why behind each recommendation, empowering you to make informed decisions that ensure experimental integrity while minimizing environmental impact. We will explore troubleshooting scenarios and frequently asked questions across the entire experimental lifecycle—from planning and application to disposal and monitoring.

Section 1: Pre-Application & Experimental Design

The most effective way to reduce environmental impact is to minimize inputs from the start. Proper experimental design ensures that you are using the lowest effective amount of broflanilide, preventing overuse and unnecessary environmental loading.

Frequently Asked Questions (FAQs)

Q1: What are the key environmental properties of broflanilide I should consider before designing my experiment?

A1: Understanding broflanilide's physicochemical properties is critical for predicting its environmental behavior. Key parameters include:

  • High Soil Persistence: Broflanilide degrades very slowly in soil, with aerobic half-lives reported to be between 1173 to 2220 days in some studies.[4] This means it can accumulate with repeated applications.[4]

  • Low Water Solubility & High Lipophilicity: It has low solubility in water and a high octanol-water partition coefficient (Log P of 5.2), indicating it will preferentially bind to organic matter in soil and sediment rather than remaining in water.[1][5]

  • Primary Dissipation Route: The main pathways for dissipation are runoff associated with eroded sediment and photodegradation in water.[4] It is stable to hydrolysis at neutral pH.[1][5]

  • Toxicity: It is highly toxic to honeybees (acute contact and oral) and aquatic invertebrates.[1][4]

This data underscores the need to prevent runoff and direct contact with non-target species and their habitats.

Table 1: Key Physicochemical Properties of Broflanilide

PropertyValueImplication for Environmental ImpactSource
Mode of Action GABA receptor noncompetitive antagonistUnique action (IRAC Group 30) helps manage resistance.[2][3][2][3]
Soil Half-Life (Aerobic) 596 - 2220 days (Very Persistent)High potential for accumulation in soil over time.[1][4]
Water Solubility LowTends to adsorb to soil/sediment rather than dissolve in water.[1]
Log P (Kow) 5.2High potential for bioaccumulation; strongly binds to organic matter.[1][5]
Primary Dissipation Runoff with sediment; Aqueous photolysisRunoff is a major transport vector into aquatic systems.[4]
Toxicity Concern High for bees & aquatic invertebratesDirect spray, drift, and runoff pose significant risks to non-target organisms.[1][4]

Section 2: Application & Execution Troubleshooting

Off-target movement via spray drift and surface runoff are the primary vectors for environmental contamination during application. This section addresses common issues encountered in the field and lab.

Troubleshooting Guide

Q2: I'm observing stress or mortality in non-target insects (e.g., pollinators) and plants near my treated plots. What's causing this and how can I fix it?

A2: This is a classic sign of off-target spray drift. Small droplets (<150 µm) are highly susceptible to wind and can travel significant distances. Broflanilide's high toxicity to bees means even minor drift can have significant consequences.[4]

Causality: Drift is governed by a combination of equipment setup, application parameters, and weather conditions. High pressure, small nozzle orifices, high boom height, and windy conditions all increase drift potential.[6][7]

Solution Workflow: Implement a multi-faceted drift reduction strategy.

Step-by-Step Protocol for Minimizing Spray Drift:

  • Nozzle Selection (The Most Critical Step): Switch from standard flat-fan nozzles to low-drift, air-induction (AI) or venturi nozzles. These nozzles are designed to create larger, air-filled droplets that are less prone to drift.[6] Low-drift nozzles can reduce drift by 50-95%.

  • Pressure Management: Operate nozzles at the lower end of their recommended pressure range.[6] Lower pressure produces coarser droplets. Always consult the nozzle manufacturer's chart to ensure you are producing "Coarse" or "Very Coarse" droplets for this type of application.

  • Lower Boom Height: The closer the boom is to the target, the less time droplets have to be influenced by wind. Reduce the boom height to the lowest possible setting that still provides uniform coverage.[6]

  • Incorporate a Drift Reduction Adjuvant (DRA): Add a polymer-based or oil-emulsion DRA to your tank mix.[8] These adjuvants increase the viscosity of the spray solution, reducing the formation of fine, driftable droplets.[8] Always check for compatibility and follow the recommended mixing order, which is typically to add the DRA last.[9]

  • Monitor Weather Conditions: Do not spray when wind speeds exceed 10 mph or during temperature inversions (typically near dawn or dusk when cool air is trapped near the surface).[6] High temperatures and low humidity also increase drift by causing droplet evaporation.[6][7]

  • Establish Buffer Zones: If the pesticide label requires it, or as a best practice, establish a "no-spray" buffer zone between the application area and any sensitive sites like water bodies or pollinator habitats.[6][10]

dot

Drift_Mitigation_Workflow cluster_problem Problem Identification cluster_solutions Solution Implementation cluster_outcome Desired Outcome Problem Non-Target Organism Impact (Indicates Spray Drift) Equipment Equipment Adjustment Select Low-Drift Nozzles (e.g., Air Induction) Lower Spray Pressure Lower Boom Height Problem->Equipment Formulation Formulation Modification Add Drift Reduction Adjuvant (DRA) Problem->Formulation Conditions Conditions Problem->Conditions Outcome Reduced Environmental Impact Equipment->Outcome Formulation->Outcome Conditions->Outcome

Caption: Workflow for troubleshooting and mitigating off-target spray drift.

Q3: My post-application soil/water analysis shows broflanilide is moving into nearby aquatic systems. How can I prevent this contamination?

A3: This indicates surface runoff is occurring. Because broflanilide has low water solubility, it primarily moves by binding to soil and sediment particles that are then washed away by rain or irrigation.[4]

Causality: Runoff is exacerbated by applications made to sloped, compacted, or bare soils, especially when followed by a heavy precipitation or irrigation event. The extreme persistence of broflanilide means that residues can be available for runoff long after the initial application.

Solution Workflow: Focus on preventing soil erosion and managing water flow.

  • Avoid Application Before Heavy Rain: Check weather forecasts and avoid applying broflanilide if significant rainfall is predicted within 48 hours.

  • Maintain Vegetative Cover: Do not apply to bare ground. The use of cover crops or maintaining crop residue on the soil surface dramatically reduces erosion and runoff.

  • Install Vegetative Filter Strips (VFS): Establish a VFS—a densely vegetated strip of land—between your treated plots and any adjacent water bodies.[10] These strips slow water flow, allowing sediment (and the bound broflanilide) to settle out before reaching the water.

  • Utilize Application Setbacks: Maintain a no-spray setback (buffer zone) from the edge of any surface water.[6][10] The width of this setback may be specified on the product label.

  • Incorporate into Soil: For some uses, broflanilide is applied in-furrow.[4] This subsurface application physically protects the compound from being washed away by surface water flow, representing a highly effective containment strategy.

Section 3: Post-Application & Waste Management

Proper disposal of unused product, empty containers, and equipment rinsate is a critical final step in preventing environmental contamination. Pesticide waste is often regulated, and improper disposal can lead to significant environmental harm and legal liability.

Frequently Asked Questions (FAQs)

Q4: What is the correct procedure for disposing of leftover broflanilide solution and the empty container?

A4: The guiding principle is to never pour pesticide waste down a drain, on the ground, or into a storm sewer.[11][12] These pathways can lead directly to water contamination.

Causality: Wastewater treatment plants are generally not equipped to remove complex synthetic molecules like broflanilide, allowing them to pass through into rivers and lakes.[12]

Solution Workflow: Follow a hierarchy of "use, return, or properly dispose."

dot

Disposal_Decision_Tree cluster_solution Excess Solution Management cluster_container Empty Container Management Start End of Application: Leftover Solution or Empty Container? ApplyToTarget Best Option: Apply remaining solution to a labeled target site. Start->ApplyToTarget Excess Solution TripleRinse Step 1: Triple Rinse Container (or pressure rinse). Start->TripleRinse Empty Container CheckProgram Alternative: Contact local hazardous waste collection program. ApplyToTarget->CheckProgram If application is not possible AddRinsate Step 2: Add all rinsate to the spray tank. TripleRinse->AddRinsate Puncture Step 3: Puncture container to prevent reuse. AddRinsate->Puncture DisposeTrash Step 4: Dispose of container in trash or via recycling program. Puncture->DisposeTrash

Sources

Validation & Comparative

A Comparative Efficacy Analysis for Researchers: Broflanilide vs. Fipronil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pest management, the demand for effective and sustainable insecticidal solutions is paramount. This guide provides a detailed comparative analysis of two prominent insecticides: broflanilide, a novel meta-diamide, and fipronil, a well-established phenylpyrazole. This document, intended for a scientific audience, delves into their mechanisms of action, comparative efficacy supported by experimental data, and standardized protocols for evaluation, empowering researchers to make informed decisions in their work.

Introduction: Two GABA Receptor Antagonists, Two Distinct Approaches

Both broflanilide and fipronil exert their insecticidal effects by targeting the central nervous system of insects, specifically by acting as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel.[1][2][3] However, their molecular interactions and resulting physiological impacts differ significantly, a crucial factor in understanding their efficacy and resistance profiles.

Broflanilide , a recent innovation, is classified under the Insecticide Resistance Action Committee (IRAC) Group 30.[2] It is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide. This active metabolite acts as a non-competitive allosteric modulator, binding to a unique site on the GABA receptor.[2][3] This novel mode of action means that broflanilide is effective against pests that have developed resistance to other insecticide classes, including cyclodienes and fipronil.[2]

Fipronil , a member of the phenylpyrazole class (IRAC Group 2B), also blocks GABA-gated chloride channels, leading to neuronal hyperexcitation and the eventual death of the insect.[1][4] Its binding site is distinct from that of broflanilide.[2] Fipronil has been a widely used and effective insecticide for many years against a broad spectrum of pests.[4][5]

Mechanism of Action: A Tale of Two Binding Sites

The key difference in the mechanism of action between broflanilide and fipronil lies in their distinct binding sites on the insect GABA receptor. This has significant implications for cross-resistance.

cluster_broflanilide Broflanilide (IRAC Group 30) cluster_fipronil Fipronil (IRAC Group 2B) B_pro Broflanilide (Pro-insecticide) B_active Desmethyl-broflanilide (Active Metabolite) B_pro->B_active Metabolism B_receptor GABA Receptor (Unique Allosteric Site) B_active->B_receptor Binds B_channel Chloride Channel Blocked B_receptor->B_channel B_result Neuronal Hyperexcitation & Insect Death B_channel->B_result F_mol Fipronil F_receptor GABA Receptor (Conventional Antagonist Site) F_mol->F_receptor Binds F_channel Chloride Channel Blocked F_receptor->F_channel F_result Neuronal Hyperexcitation & Insect Death F_channel->F_result

Figure 1: Distinct binding sites of Broflanilide and Fipronil on the GABA receptor.

The unique binding site of desmethyl-broflanilide confers a significant advantage in resistance management.[6] There is no known cross-resistance between broflanilide and other existing insecticides, including fipronil.[7] This makes broflanilide a valuable tool for controlling pest populations that have developed resistance to fipronil or other commonly used insecticides.[6]

Comparative Efficacy: A Look at the Experimental Data

Direct, head-to-head comparative efficacy data for broflanilide and fipronil across a wide range of pests is still emerging. However, available studies provide valuable insights into their relative performance.

Field Trial Data: Chilli Thrips (Scirtothrips dorsalis)

A field experiment conducted during the 2023-24 Rabi season provides a direct comparison of the efficacy of broflanilide and fipronil against chilli thrips. The results demonstrated the superior performance of broflanilide.

TreatmentMean Number of Thrips (Post-treatment)
Broflanilide 20 SC 0.49
Fipronil 5 SC1.21
Imidacloprid 17.8 SC0.77
Spinosad 45 SC0.92
Acetamiprid 20 SP1.60
Beauveria Bassiana2.11
Neem oil 1500 ppm2.36
Untreated Control-
Data from a field experiment evaluating insecticides against chilli thrips.[6]

In this study, broflanilide 20 SC proved to be the most effective treatment in reducing the thrips population on chilli plants.[6]

Lethal Concentration (LC50) Data

While direct comparative LC50 studies are limited, data from separate studies can offer a preliminary assessment of their relative toxicity to specific pests.

InsecticidePest SpeciesLC50 ValueSource
Broflanilide Spodoptera litura (Lepidoptera)0.08 mg/L[6]
Fipronil Lucilia sericata (Diptera) larvae0.14 ppm (ingestion)[8]
Fipronil Agriotes obscurus (Coleoptera: Wireworm)0.0001% (topical application)

It is crucial to note that these values are from different studies with varying methodologies and cannot be directly compared with absolute certainty. However, they indicate the high toxicity of both compounds to their target pests. One study noted that broflanilide exhibited higher insecticidal activity than fipronil against 3rd instar larvae of the fall armyworm, Spodoptera frugiperda.

Efficacy Against Resistant Strains

A significant advantage of broflanilide is its efficacy against insect populations resistant to other insecticides, including fipronil.[6] Studies have shown that broflanilide is effective against fipronil-resistant houseflies, Sogatella furcifera, and Oulema oryzae.[6] This is a direct consequence of its novel mode of action and distinct binding site on the GABA receptor.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific validity and comparability of efficacy data, standardized experimental protocols are essential. The following sections outline methodologies for laboratory bioassays and field trials.

Laboratory Bioassay: Determining LC50/LD50 Values

Laboratory bioassays are fundamental for determining the intrinsic toxicity of an insecticide. The following workflow outlines a general procedure for a diet incorporation or topical application bioassay.

A 1. Insect Rearing (Maintain healthy, uniform population) B 2. Insecticide Preparation (Serial dilutions in appropriate solvent) A->B C 3. Exposure (Diet incorporation or topical application) B->C D 4. Incubation (Controlled temperature, humidity, and photoperiod) C->D E 5. Mortality Assessment (Record mortality at set intervals, e.g., 24, 48, 72 hours) D->E F 6. Data Analysis (Probit or logit analysis to determine LC50/LD50) E->F

Figure 2: General workflow for a laboratory bioassay to determine LC50/LD50.

Step-by-Step Methodology:

  • Insect Rearing: Maintain a healthy and uniform population of the target insect species under controlled laboratory conditions to ensure consistent physiological responses.

  • Insecticide Preparation: Prepare a series of dilutions of the technical grade broflanilide and fipronil in a suitable solvent (e.g., acetone). A minimum of five concentrations resulting in mortalities between 10% and 90% is recommended. A control group treated with the solvent alone is essential.

  • Exposure:

    • Diet Incorporation: For chewing insects, incorporate the insecticide dilutions into an artificial diet.

    • Topical Application: For contact toxicity, apply a precise volume of the insecticide dilution directly to the dorsal thorax of the insect using a micro-applicator.

  • Incubation: Place the treated insects in a controlled environment with optimal temperature, humidity, and photoperiod for the species.

  • Mortality Assessment: Record the number of dead and moribund insects at predetermined intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Use statistical software to perform probit or logit analysis on the mortality data to calculate the LC50 or LD50 values and their 95% confidence intervals.

Field Trial: Evaluating Performance Under Real-World Conditions

Field trials are critical for assessing the efficacy of an insecticide under the variable conditions of an agricultural or urban environment.

A 1. Site Selection & Plot Design (Randomized Complete Block Design is common) B 2. Pre-treatment Pest Population Assessment A->B C 3. Insecticide Application (Calibrated equipment, appropriate timing) B->C D 4. Post-treatment Pest Population Assessment (Multiple time points, e.g., 3, 7, 14 days after treatment) C->D E 5. Yield and/or Damage Assessment (Quantify the impact on crop yield or damage reduction) D->E F 6. Statistical Analysis (ANOVA and mean separation tests) E->F

Figure 3: General workflow for a field efficacy trial.

Step-by-Step Methodology:

  • Site Selection and Plot Design: Choose a site with a known and relatively uniform pest population. Use a robust experimental design, such as a Randomized Complete Block Design (RCBD), with at least three to four replications per treatment.

  • Pre-treatment Pest Population Assessment: One day before insecticide application, assess the initial pest population in each plot to establish a baseline.

  • Insecticide Application: Apply the formulated broflanilide and fipronil products at their recommended field rates using calibrated application equipment to ensure accurate and uniform coverage. Include an untreated control for comparison.

  • Post-treatment Pest Population Assessment: At regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population in each plot using the same method as the pre-treatment assessment.

  • Yield and/or Damage Assessment: At the appropriate time (e.g., harvest), measure the crop yield or the level of pest damage in each plot to determine the economic benefit of the treatments.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different insecticides.

Resistance Management and Sublethal Effects

The novel mode of action of broflanilide makes it a powerful tool for insecticide resistance management (IRM) programs.[7] By rotating or using it in combination with insecticides from different IRAC groups, the selection pressure for resistance to any single mode of action can be reduced.

Sublethal effects are also an important consideration in efficacy evaluation. Studies on broflanilide have shown that even at concentrations that are not immediately lethal (LC25), it can have significant negative impacts on the development and reproduction of pests like Spodoptera litura.[6] These sublethal effects can contribute to overall population suppression. Further research is needed to compare the sublethal effects of broflanilide and fipronil on a wider range of pest species.

Conclusion

Both broflanilide and fipronil are highly effective insecticides that target the insect GABA receptor. However, broflanilide's novel mode of action and distinct binding site provide a critical advantage in managing insecticide resistance, particularly in populations where fipronil efficacy may be declining.

The available experimental data, although not exhaustive in direct comparisons, suggests that broflanilide offers comparable or superior efficacy against certain key pests. Its effectiveness against fipronil-resistant strains further solidifies its position as a valuable tool in modern pest management.

For researchers and drug development professionals, the choice between these two active ingredients will depend on the specific target pest, the history of insecticide use in the target area, and the long-term goals of the pest management program. The standardized experimental protocols outlined in this guide provide a framework for generating robust and comparable data to inform these critical decisions. As more comparative research becomes available, a clearer picture of the relative strengths and applications of these two important insecticides will continue to emerge.

References

  • Li, Y., Qu, C., Zhang, Q., Zhang, L., Luo, C., & Wang, R. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. International Journal of Molecular Sciences, 24(6), 5351. [Link]

  • Gupta, R. C. (n.d.). Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [Link]

  • National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet. [Link]

  • The Pharma Innovation. (2023). Efficacy of different combination insecticides against defoliators and sucking pests of soybean. The Pharma Innovation Journal, 12(10), 133-137. [Link]

  • Solutions Pest & Lawn. (2022, August 12). What is Fipronil? [Non-Repelling Insecticides] [Video]. YouTube. [Link]

  • Abou-Taleb, H. K., El-Sheikh, A. E., & Abdel-Sattar, M. A. (2015). Comparative Effectiveness of Fipronil and Other Insecticide Treatments against Cotton Leafworm and Role of Two Detoxification Enzymes. Journal of Applied Sciences Research, 11(22), 1-8. [Link]

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & medicinal chemistry, 24(3), 372–377. [Link]

  • World Health Organization. (2024). WHO specifications and evaluations for public health pesticides: Broflanilide. [Link]

  • Wikipedia. (2023, December 26). Fipronil. [Link]

  • Tingle, C. C., Rother, J. A., Dewhurst, C. F., Lauer, S., & King, W. J. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. Reviews of environmental contamination and toxicology, 176, 1–66. [Link]

  • Cox, C. (2004). Fipronil. Journal of Pesticide Reform, 24(4), 10-15. [Link]

  • Tingle, C. C. D., Rother, J. A., Dewhurst, C. F., Lauer, S., & King, W. J. (2003). Health and environmental effects of fipronil. Pesticide Action Network UK. [Link]

  • Ngufor, C., Govoetchan, R., Fongnikin, A., Vigninou, E., Syme, T., Akogbeto, M., ... & Rowland, M. (2022). VECTRONTM T500, a new broflanilide insecticide for indoor residual spraying, provides prolonged control of pyrethroid-resistant malaria vectors in Benin. bioRxiv. [Link]

  • Zhan, Y., Liu, C., Zhang, Y., Li, Z., & Gao, X. (2021). PAE- Broflanilide September 2022. ResearchGate. [Link]

  • Tingle, C. C. D., Rother, J. A., Dewhurst, C. F., Lauer, S., & King, W. J. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. Reviews of environmental contamination and toxicology, 176, 1-66. [Link]

  • Tomé, H. V. V., Martins, G. F., Guedes, R. N. C., & Campos, L. A. O. (2017). Hazards of pesticides to bees Determination of fipronil LD50 for the brazilian bee Melipona scutellaris. ResearchGate. [Link]

  • Vernon, R. S., van Herk, W. G., Tolman, J., Saavedra, H. O., Temprano, F., & Rodriguez, M. (2008). Mortality of a wireworm, Agriotes obscurus (Coleoptera: Elateridae), after topical application of various insecticides. Journal of economic entomology, 101(2), 347–352. [Link]

  • Ngufor, C., Govoetchan, R., Fongnikin, A., Vigninou, E., Syme, T., Akogbeto, M., ... & Rowland, M. (2021). Efficacy of broflanilide (VECTRON T500), a new meta-diamide insecticide, for indoor residual spraying against pyrethroid-resistant malaria vectors. PloS one, 16(4), e0248029. [Link]

  • Li, Y., Qu, C., Zhang, Q., Zhang, L., Luo, C., & Wang, R. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. Semantic Scholar. [Link]

  • Li, Y., Qu, C., Zhang, Q., Zhang, L., Luo, C., & Wang, R. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. ResearchGate. [Link]

  • Henderson, D., & Lydy, M. J. (2000). In vitro insecticidal effects of fipronil and beta-cyfluthrin on larvae of the blowfly Lucilia sericata. Medical and veterinary entomology, 14(1), 80–84. [Link]

Sources

Navigating the Landscape of Insecticide Resistance: A Comparative Guide to Broflanilide's Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless arms race against agricultural and public health pests, the emergence of insecticide resistance poses a formidable challenge. The introduction of novel insecticides with unique modes of action is paramount to effective resistance management strategies. Broflanilide, a meta-diamide insecticide, represents a significant advancement in this field. This guide provides an in-depth, objective comparison of broflanilide's cross-resistance profile with other major insecticide classes, supported by experimental data, to aid researchers in making informed decisions for sustainable pest control.

Broflanilide: A Novel Mode of Action

Broflanilide is classified by the Insecticide Resistance Action Committee (IRAC) into a new group, Group 30, distinguished by its unique mode of action.[1] It acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor, an important inhibitory neurotransmitter receptor in insects.[2][3] Specifically, broflanilide is a pro-insecticide that is metabolized into its active form, which then acts as an allosteric modulator of the GABA-gated chloride channel.[2][4] This binding prevents the transmission of nerve signals, leading to over-excitation of the insect's nervous system, convulsions, and ultimately, death.[1][3]

The novelty of this target site interaction is the cornerstone of its value in resistance management. Unlike many other insecticides that target the same sites within the GABA receptor or other common neural pathways, broflanilide's distinct binding mechanism suggests a low probability of cross-resistance with existing insecticide classes.[1][4]

Methodologies for Assessing Cross-Resistance

To scientifically evaluate the potential for cross-resistance, a variety of standardized bioassays are employed. These experimental protocols are designed to determine the susceptibility of insect populations to different insecticides and calculate resistance ratios (RRs), which quantify the level of resistance in a given population compared to a susceptible reference strain. An RR value close to 1 indicates no resistance, while higher values signify increasing levels of resistance.

Below are outlines of key experimental workflows used in the studies cited in this guide.

Topical Application Bioassay

This method directly applies a known concentration of insecticide to the insect's body, typically the thorax. It is a precise way to assess the intrinsic toxicity of a compound.

Step-by-Step Protocol:

  • Insect Rearing: Rear the test and susceptible insect strains under controlled laboratory conditions (e.g., 26 ± 2 °C, 65 ± 5% relative humidity, and a 16:8 h light:dark photoperiod).

  • Insecticide Dilution: Prepare a series of graded concentrations of the technical-grade insecticide dissolved in a suitable solvent, such as acetone.

  • Application: Anesthetize the insects (e.g., with CO2 or by chilling) and apply a precise volume (typically 0.2-1 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Mortality Assessment: Record mortality at regular intervals, typically 24, 48, and 72 hours post-treatment.

  • Data Analysis: Analyze the dose-mortality data using probit analysis to determine the lethal dose required to kill 50% of the test population (LD50). The resistance ratio is then calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain.

Larval Immersion Bioassay

This method is commonly used for larval stages of insects, particularly agricultural pests.

Step-by-Step Protocol:

  • Insecticide Solution Preparation: Prepare a series of concentrations of the formulated insecticide in water. A surfactant may be added to ensure even mixing.

  • Exposure: Place a specific number of larvae (e.g., 20-30) into a container with a defined volume of the insecticide solution. For plant-feeding larvae, leaves of their host plant can be dipped in the solution and then offered to the larvae.

  • Incubation: Maintain the larvae in the treated environment for a specified period.

  • Mortality Assessment: After the exposure period, transfer the larvae to a clean environment with an untreated food source and assess mortality after 24-72 hours.

  • Data Analysis: Calculate the lethal concentration to kill 50% of the population (LC50) using probit analysis and determine the resistance ratio.

CDC Bottle Bioassay

Developed by the Centers for Disease Control and Prevention (CDC), this method is widely used for monitoring insecticide resistance in mosquitoes and other public health pests.[2]

Step-by-Step Protocol:

  • Bottle Coating: Coat the inside of glass bottles (typically 250 ml) with a diagnostic dose of the insecticide dissolved in acetone. The acetone is then allowed to evaporate completely, leaving a thin film of the insecticide on the bottle's inner surface.[5]

  • Mosquito Collection and Acclimation: Collect adult mosquitoes from the field or use laboratory-reared colonies. Acclimate them to the testing conditions.

  • Exposure: Introduce a batch of 20-25 non-blood-fed female mosquitoes into each coated bottle.[5]

  • Observation: Continuously observe the mosquitoes and record the time at which they are knocked down or killed.[6]

  • Data Interpretation: Resistance is determined by the percentage of mosquitoes that survive after a specific diagnostic time.[2] A mortality rate of 98-100% indicates susceptibility.[7]

Cross_Resistance_Workflow cluster_prep Preparation cluster_bioassay Bioassay Execution cluster_data Data Collection & Analysis A Insect Rearing (Susceptible & Resistant Strains) C Topical Application A->C D Larval Immersion A->D E CDC Bottle Bioassay A->E B Insecticide Dilution Series B->C B->D B->E F Mortality Assessment (24, 48, 72h) C->F D->F E->F G Probit Analysis (Calculate LC50/LD50) F->G H Calculate Resistance Ratio (RR) G->H I Cross-Resistance Profile H->I Insecticide_Targets cluster_neuron Insect Neuron Neuron Neuron Broflanilide Broflanilide (IRAC 30) GABA_R GABA Receptor (Allosteric Site) Broflanilide->GABA_R Binds to a unique allosteric site Pyrethroids Pyrethroids (IRAC 3A) Na_Channel Voltage-Gated Sodium Channel Pyrethroids->Na_Channel Modulates channel opening Neonicotinoids Neonicotinoids (IRAC 4A) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoids->nAChR Agonist, causes overstimulation Diamides Diamides (IRAC 28) RyR Ryanodine Receptor Diamides->RyR Activates calcium release Fipronil Fipronil (IRAC 2B) GABA_R_Fipronil GABA Receptor (Pore Site) Fipronil->GABA_R_Fipronil Blocks chloride channel pore

Molecular targets of broflanilide and other major insecticide classes.

Implications for Insecticide Resistance Management

The absence of cross-resistance between broflanilide and other insecticides is of significant practical importance for developing sustainable insecticide resistance management (IRM) strategies. Key implications include:

  • Rotation Programs: Broflanilide is an excellent candidate for rotation with other insecticide classes. By alternating insecticides with different modes of action, the selection pressure for resistance to any single class is reduced.

  • Control of Resistant Populations: Broflanilide can be used to effectively control insect populations that have already developed resistance to other insecticides, providing a much-needed solution in areas with high resistance levels. [1][2]* Preservation of Efficacy: The introduction of broflanilide into IRM programs can help to preserve the efficacy of older, still valuable insecticides by reducing their use and the associated selection pressure.

Conclusion

References

  • Cui, L., et al. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. International Journal of Molecular Sciences, 24(6), 5351. [Link]

  • Hien, D. F., et al. (2022). Investigating discriminating concentrations for monitoring susceptibility to broflanilide and cross resistance to other insecticide classes in Anopheles gambiae sensu lato, using the new WHO bottle bioassay method. PLoS ONE, 17(8), e0272687. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2019). Public Release Summary on the evaluation of the new active constituent broflanilide. [Link]

  • Katsuta, H., et al. (2019). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry, 27(18), 125870. [Link]

  • Centers for Disease Control and Prevention. (2022). Introduction to CDC Bottle Bioassays. [Link]

  • Hapairai, L. K., et al. (2017). A practical field and laboratory-based method for testing insecticide resistance in mosquitoes. Journal of visualized experiments: JoVE, (122), 55518. [Link]

  • World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. [Link]

  • Centers for Disease Control and Prevention. (2020). Manual for Evaluating Insecticide Resistance in Mosquitoes Using the CDC Bottle Bioassay Kit. [Link]

  • Casida, J. E., & Durkin, K. A. (2015). Novel GABA receptor pesticide targets. Pesticide Biochemistry and Physiology, 121, 22-30. [Link]

  • IRAC. (2022). IRAC Mode of Action Classification Scheme. [Link]

Sources

"Performance of different broflanilide formulations in field trials"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Field Performance of Broflanilide Formulations

This guide provides a comprehensive comparison of the performance of different broflanilide formulations as evidenced by field trial data. Designed for researchers, scientists, and pest management professionals, this document delves into the technical nuances of broflanilide, its novel mode of action, and the practical implications of formulation choice on efficacy and residual activity in real-world scenarios.

Introduction to Broflanilide: A New Paradigm in Insect Control

Broflanilide is a pioneering insecticide belonging to the meta-diamide chemical class.[1][2] The Insecticide Resistance Action Committee (IRAC) has classified it into its own unique group, Group 30, highlighting its novel mode of action.[1][3] This distinction is critical in modern agriculture and public health, as broflanilide provides an effective solution for managing pests that have developed resistance to other insecticide classes.[1][4] It is a potent, fast-acting insecticide that controls a wide array of chewing pests, including challenging species of caterpillars (Lepidoptera) and beetles (Coleoptera), as well as certain thrips and soil-dwelling insects.[3][5]

The versatility of broflanilide is demonstrated by its availability in numerous formulations, enabling its use in diverse applications such as foliar sprays, in-furrow soil treatments, seed treatments, and indoor residual spraying (IRS).[3][6] This guide will dissect the performance of these different formulations, drawing upon data from rigorous field and laboratory trials to provide a clear, evidence-based comparison.

The Unique Mechanism of Action of Broflanilide

Broflanilide functions as a pro-insecticide; it is metabolized within the target insect into its active form, desmethyl-broflanilide.[7][8] This active metabolite acts as a noncompetitive antagonist of the insect's γ-aminobutyric acid (GABA) receptor.[7][9] GABA receptors are crucial components of the insect's central nervous system, where they regulate chloride ion channels to inhibit nerve impulses.

By binding to a unique site on this receptor, distinct from that of other insecticides like fipronil, desmethyl-broflanilide blocks the chloride channel.[7][8] This inhibition of the GABA-gated chloride channel prevents the calming of the neuron, leading to over-excitation of the nervous system, convulsions, paralysis, and ultimately, the death of the insect.[3][7] This novel mechanism is a key reason why broflanilide shows no cross-resistance with existing insecticide classes, making it an invaluable tool for resistance management programs.[3][4][10]

Broflanilide_MoA cluster_neuron Insect Neuron cluster_outcome Result GABA_R GABA Receptor (Chloride Channel) Neuron_State Neuron Hyper-Excitation (Convulsions, Paralysis) GABA_R->Neuron_State Leads to Insect_Death Insect Death Neuron_State->Insect_Death GABA GABA GABA->GABA_R Binds & Opens Channel Broflanilide Broflanilide (Pro-insecticide) Desmethyl Desmethyl-Broflanilide (Active Metabolite) Broflanilide->Desmethyl Metabolism in Insect Desmethyl->GABA_R Binds & Blocks Channel Cl_ion Cl_ion->GABA_R Influx (Inhibition)

Caption: Broflanilide's mode of action on the insect GABA receptor.

Overview of Broflanilide Formulations

The efficacy of an active ingredient is profoundly influenced by its formulation. Different formulations are designed to optimize performance based on the target pest, application method, and environmental conditions. Broflanilide is available in several advanced formulations:

  • Suspension Concentrates (SC): A stable suspension of the solid active ingredient in a fluid, typically for dilution in water for foliar spray applications.

  • Wettable Powders (WP): A fine powder formulation that is mixed with water to form a suspension for spraying. WPs are often used for IRS applications on porous surfaces.

  • Granular Baits (RB): A ready-to-use formulation where the active ingredient is incorporated into a food attractant. Ideal for targeting social insects like ants.[1]

  • Seed Treatments (ST): The active ingredient is applied directly to the seed before planting, providing protection against soil-dwelling pests during the critical early stages of plant growth.[3]

  • In-Furrow Formulations: Applied directly into the seed furrow during planting to control soil pests.[5]

Comparative Field Performance Analysis

This section compares the performance of different broflanilide formulations based on data from specific field trials. The choice of formulation is intrinsically linked to the use case, and thus the comparison is structured around these distinct application scenarios.

Foliar Applications: Suspension Concentrate (SC) for Lepidopteran Control

Field plot trials in China assessed the efficacy of a broflanilide 100 g/L SC formulation against two major lepidopteran pests, the cotton bollworm (Helicoverpa armigera) and the beet armyworm (Spodoptera exigua).[11] These pests have developed resistance to many commonly used insecticides. The trials demonstrated that broflanilide maintained high efficacy even against populations with reduced susceptibility to other insecticides like chlorantraniliprole and emamectin benzoate.[11]

Parameter Broflanilide 100 g/L SC Chlorantraniliprole 5% SC Emamectin Benzoate 5.7% WDG
Target Pests H. armigera, S. exiguaH. armigera, S. exiguaH. armigera, S. exigua
Application Method Foliar SprayFoliar SprayFoliar Spray
Key Finding Maintained high susceptibility in all field populations tested.Low to moderate resistance levels detected in some field populations.Low to moderate resistance levels detected in some field populations.
Performance Note A reliable control option against populations resistant to other modes of action.[11]Performance may be compromised in areas with established resistance.Performance may be compromised in areas with established resistance.
Source: Data synthesized from Wang et al., 2024.[11]
  • Plot Design: Establish a randomized complete block design with multiple replicates for each treatment and an untreated control.

  • Pest Population: Conduct trials in areas with natural infestations of target pests (e.g., H. armigera, S. exigua).

  • Treatment Application:

    • Calibrate a backpack sprayer to deliver a specified volume of liquid per unit area.

    • Prepare spray solutions of the broflanilide SC formulation and comparator products according to the desired application rates (e.g., g a.i./ha).

    • Apply the treatments as a foliar spray, ensuring thorough coverage of the plant canopy.

  • Efficacy Assessment:

    • At set intervals post-application (e.g., 3, 7, and 14 days), count the number of live larvae on a predetermined number of plants per plot.

    • Calculate the percent mortality or population reduction relative to the untreated control plot.

  • Data Analysis: Use statistical methods (e.g., ANOVA) to determine significant differences in efficacy between treatments.

Foliar_Trial_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Plot_Design 1. Randomized Plot Design Sprayer_Cal 2. Sprayer Calibration Plot_Design->Sprayer_Cal Solution_Prep 3. Prepare Spray Solutions Sprayer_Cal->Solution_Prep Application 4. Foliar Application to Crop Canopy Solution_Prep->Application Pest_Count 5. Count Live Larvae (3, 7, 14 DAT) Application->Pest_Count Data_Analysis 6. Calculate Efficacy & Analyze Statistically Pest_Count->Data_Analysis

Caption: Standard workflow for a foliar insecticide field trial.
Indoor Residual Spraying (IRS): Wettable Powder (WP) for Malaria Vector Control

A crucial application for insecticides is in public health for the control of disease vectors like mosquitoes. Experimental hut trials in Tanzania evaluated the performance of broflanilide 50WP formulations against pyrethroid-resistant Anopheles mosquitoes.[10] These trials are designed to simulate real-world indoor conditions.

The study highlighted the importance of formulation by comparing an initial prototype (B2) with an improved formulation (B3) on different wall surfaces. The improved B3 formulation, now branded as VECTRON™ T500, demonstrated significantly prolonged residual efficacy, especially on challenging mud surfaces.[10]

Formulation / Surface Target Dose (mg/m²) Residual Efficacy (>80% mortality) vs. Susceptible Strain Residual Efficacy (>80% mortality) vs. Resistant Strain
Broflanilide 50WP (B2) / Mud 100~1 month<1 month
Broflanilide 50WP (B3) / Mud 100>5 months>6 months
Broflanilide 50WP (B2) / Concrete 100>8 months>8 months
Broflanilide 50WP (B3) / Concrete 100>8 months>8 months
Source: Data synthesized from Mmbando et al., 2021.[10]

This trial demonstrates the causal link between formulation science and field performance. The improved B3 formulation was specifically developed to enhance performance on porous mud surfaces, a common housing material in malaria-endemic regions, thereby extending the duration of protection.[10] The results also confirmed no cross-resistance between broflanilide and the pyrethroid resistance mechanisms present in the wild mosquito population.[10]

  • Hut Design: Utilize standardized experimental huts (e.g., East African type) with features that allow for the collection of live and dead mosquitoes, including window traps and veranda traps.

  • Surface Preparation: Plaster hut walls with different representative materials, such as mud and concrete.

  • Treatment Application:

    • Calculate the surface area of the walls and ceiling of each hut.

    • Prepare a suspension of the WP formulation to achieve the target application rate (e.g., 100 mg of active ingredient per square meter).

    • Apply the suspension evenly to the interior surfaces using a calibrated compression sprayer. Leave one hut untreated as a control.

  • Mosquito Release: Release a known number of host-seeking female mosquitoes (both insecticide-susceptible and resistant strains) into the huts each evening.

  • Data Collection: The following morning, collect all mosquitoes from the floor, walls, ceiling, and traps. Score them based on their status (live or dead) and location.

  • Performance Metrics: Calculate key performance indicators:

    • Mortality: The proportion of released mosquitoes killed.

    • Blood-feeding inhibition: The reduction in the proportion of mosquitoes that successfully blood-feed compared to the control.

    • Residual Efficacy: Repeat the trial at monthly intervals to determine how long the treated surfaces remain effective (>80% mortality is a common threshold).

Summary and Conclusion

The field performance of broflanilide is a function of its intrinsic activity and the sophistication of its formulation. The data clearly show that different formulations are optimized for specific application scenarios, delivering exceptional control across a range of agricultural and public health pests.

  • Suspension Concentrate (SC) formulations provide excellent efficacy as foliar sprays against key lepidopteran pests, demonstrating a crucial advantage in managing resistant populations.[11]

  • Wettable Powder (WP) formulations, particularly improved versions like VECTRON™ T500, deliver long-lasting residual control of malaria vectors, with performance specifically enhanced for challenging surfaces like mud.[10]

  • Other formulations like granular baits, seed treatments, and in-furrow products extend the utility of broflanilide to controlling social insects and soil-dwelling pests, providing targeted and flexible application methods.[1][3][5]

Broflanilide's novel mode of action, combined with versatile, high-performance formulations, establishes it as a cornerstone of modern integrated pest management (IPM) and insecticide resistance management (IRM) programs. For the research and development community, these findings underscore the critical importance of co-developing active ingredients and their delivery systems to maximize real-world impact.

References

  • Australian Pesticides and Veterinary Medicines Authority. (2019). Public Release Summary on the evaluation of the new active constituent broflanilide. APVMA. [Link]

  • Liao, C., et al. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. Insects, 14(3), 279. [Link]

  • Mmbando, A. S., et al. (2021). Efficacy of indoor residual spraying with broflanilide (TENEBENAL™), a novel meta-diamide insecticide, against pyrethroid-resistant anopheline vectors in northern Tanzania: An experimental hut trial. PLoS ONE, 16(3), e0248026. [Link]

  • Scribd. (2020). Broflanilide Interactive Guide. [Link]

  • University of Hertfordshire. (2025). Broflanilide (Ref: MCI-8007). Agriculture and Environment Research Unit (AERU). [Link]

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Pest Management Science, 72(8), 1475-1483. [Link]

  • Wang, Y., et al. (2024). Control efficacy and joint toxicity of broflanilide mixed with commercial insecticides to an underground pest, the black cutworm in highland barley. Pest Management Science. [Link]

  • Minnesota Department of Agriculture. (2021). Broflanilide. [Link]

  • ResearchGate. (2024). Discovery of broflanilide, a novel insecticide. [Link]

  • World Health Organization. (n.d.). WHO specifications and evaluations. [Link]

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. PubMed. [Link]

  • Liao, C., et al. (2023). Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura. PubMed. [Link]

Sources

"Benchmarking N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide against existing insecticides"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Broflanilide: A New Mode of Action

Broflanilide is a groundbreaking insecticide developed by Mitsui Chemicals Agro, Inc., representing a new chemical class known as meta-diamides.[1] Its significance lies in its unique mode of action, which has led to its classification by the Insecticide Resistance Action Committee (IRAC) into a new group, Group 30 .[2][3] This distinction is critical in a landscape where resistance to existing insecticide classes is a growing concern.

The active substance of Broflanilide is its des-methyl form, which is metabolized from the pro-insecticide.[1] This active metabolite functions as a noncompetitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[4] Specifically, it acts as an allosteric modulator, binding to a site on the GABA receptor distinct from that of other noncompetitive antagonists like fipronil.[4] This binding blocks the inhibitory neurotransmission mediated by GABA, leading to hyperexcitation, convulsions, and ultimately, the death of the target insect.[1][4] This novel mechanism of action makes Broflanilide a valuable tool for controlling pests that have developed resistance to other insecticide classes, such as cyclodienes and fipronil.[4][5]

Broflanilide has demonstrated high insecticidal activity against a broad spectrum of chewing pests, including Lepidoptera (caterpillars), Coleoptera (beetles), and certain Thysanoptera (thrips).[2][3] It has been registered for commercial use in various countries for both agricultural and non-crop applications.[1]

Comparative Efficacy Analysis: Benchmarking Against Existing Insecticides

To objectively assess the performance of Broflanilide, a comparative analysis of its lethal concentration (LC50) values against key insect pests is presented below. The data is benchmarked against widely used insecticides from different IRAC groups. The diamondback moth, Plutella xylostella, a notoriously resilient pest of cruciferous crops, and the green peach aphid, Myzus persicae, a significant sap-sucking pest, are used as primary models for this comparison due to their economic importance and extensive resistance profiles.

Efficacy Against Plutella xylostella (Diamondback Moth)

Plutella xylostella has a well-documented history of developing resistance to numerous insecticide classes, making it an ideal candidate for evaluating the efficacy of a novel mode of action.[6][7]

Insecticide ClassActive IngredientIRAC GroupLC50 (mg/L or ppm)Reference
Meta-Diamide Broflanilide 30 ~0.026 (for Chilo suppressalis) [4]
DiamidesChlorantraniliprole280.000275 - 0.00037 (% conc.)[6]
Flubendiamide280.00050 - 0.00062 (% conc.)[6]
Cyantraniliprole280.007[8]
SpinosynsSpinosad50.00033 (% conc.) - 0.937[6][9]
AvermectinsAbamectin62.0[10]
PyrethroidsDeltamethrin3A13 to 59-fold resistance vs. susceptible strain[11]
λ-cyhalothrin3A0.035 - 0.105[7]
OrganophosphatesChlorpyrifos1B5 to 15-fold resistance vs. susceptible strain[11]
OxadiazinesIndoxacarb22A2.82[10]

Note: Direct LC50 values for Broflanilide against P. xylostella were not available in the immediate search results. The provided value for Chilo suppressalis (rice stem borer), another lepidopteran pest, suggests high activity. The percentage concentrations for some insecticides have been noted as found in the source material. It's important to consider that LC50 values can vary based on the specific bioassay method, insect strain, and environmental conditions.

Efficacy Against Myzus persicae (Green Peach Aphid)

While Broflanilide's primary strength is against chewing pests, its activity spectrum extends to other insect orders.[2]

Insecticide ClassActive IngredientIRAC GroupLC50 (mg/L or ppm)Reference
Meta-Diamide Broflanilide 30 Data Not Available
NeonicotinoidsAcetamiprid4A0.04 - 0.29
Imidacloprid4A5.14
ButenolidesFlupyradifurone4D0.02 - 0.06
Tetramic Acid DerivativesSpirotetramat230.06 - 0.53
Pyridine AzomethinesFlonicamid295.79

Note: Specific LC50 data for Broflanilide against Myzus persicae was not found in the conducted searches. This represents a data gap for a comprehensive comparison against sap-sucking pests.

Experimental Protocols for Insecticide Bioassays

To ensure the reproducibility and validity of efficacy data, standardized bioassay protocols are essential. The following outlines a general methodology for determining insecticide LC50 values, based on common laboratory practices.

Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella)

This method is widely used to assess the toxicity of insecticides to chewing insects.

Methodology:

  • Insect Rearing: Maintain a healthy, age-standardized colony of the target insect pest under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 h light:dark photoperiod). For P. xylostella, larvae are typically reared on cabbage or artificial diet.

  • Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone). A series of dilutions are then made in distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Disc Preparation: Select fresh, untreated host plant leaves (e.g., cabbage for P. xylostella). Cut leaf discs of a uniform size (e.g., 5 cm diameter).

  • Treatment: Dip each leaf disc into the respective insecticide dilution for a standardized period (e.g., 10-30 seconds). The control discs are dipped in the water-surfactant solution only.

  • Drying: Allow the treated leaf discs to air-dry completely in a fume hood.

  • Exposure: Place one treated leaf disc into a Petri dish lined with moistened filter paper. Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes under the same controlled conditions as insect rearing.

  • Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Perform probit analysis to calculate the LC50 values and their 95% confidence intervals.

Leaf_Dip_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Insect Rearing F Larval Exposure A->F B Insecticide Dilutions D Leaf Dipping B->D C Leaf Disc Preparation C->D E Drying D->E E->F G Incubation F->G H Mortality Assessment G->H I Data Analysis (LC50) H->I

Caption: Workflow for a standard leaf-dip bioassay.

Mode of Action and Resistance Management

The novel mode of action of Broflanilide (IRAC Group 30) is a key advantage in insecticide resistance management (IRM).[3] Effective IRM strategies aim to minimize the selection pressure for resistance to any single insecticide type.[11] This is typically achieved through the rotation, sequencing, or alternation of insecticides with different modes of action.

Resistance_Management cluster_treatment Treatment Windows A Pest Population B Window 1: Broflanilide (IRAC 30) A->B Generation 1 C Window 2: Diamide (IRAC 28) B->C Generation 2 D Window 3: Spinosyn (IRAC 5) C->D Generation 3 E Reduced Selection Pressure D->E F Sustainable Efficacy E->F

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Broflanilide Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methods for the detection and quantification of broflanilide, a novel insecticide. Designed for researchers, analytical scientists, and professionals in agrochemical and food safety testing, this document delves into the nuances of method selection, validation, and practical application, with a focus on ensuring data integrity and regulatory compliance.

Introduction: The Analytical Challenge of Broflanilide

Broflanilide is a meta-diamide insecticide with a complex mode of action, targeting the GABA receptor. Its growing use in agriculture necessitates robust and reliable analytical methods to monitor its residues in various environmental and agricultural matrices. The chemical properties of broflanilide and its metabolites present unique challenges for extraction and detection, demanding highly sensitive and selective analytical techniques. This guide will compare the predominant methods, focusing on the widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) approach, and provide the rationale behind its preference over other techniques.

While Gas Chromatography (GC) based methods are a staple in pesticide residue analysis, they are generally unsuitable for broflanilide and other diamide insecticides due to their low volatility and thermal lability, which makes them difficult to vaporize without degradation[1][2]. Consequently, LC-MS/MS has emerged as the gold standard for its analysis, offering superior sensitivity and efficiency for trace-level detection[1].

The Dominance of LC-MS/MS: A Mechanistic Perspective

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern broflanilide analysis. This preference is grounded in its ability to separate the analyte from complex sample matrices and provide highly selective and sensitive detection.

The "Why": The LC system separates broflanilide and its metabolites from other components in the sample extract based on their physicochemical properties. The tandem mass spectrometer then provides two layers of specificity. The first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the parent broflanilide ion. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This Multiple Reaction Monitoring (MRM) process is highly specific and significantly reduces background noise, enabling accurate quantification at very low concentrations[3]. The use of two ion transitions for each analyte further enhances the reliability of identification[3].

Sample Preparation: The Critical First Step with QuEChERS

Effective sample preparation is paramount for accurate broflanilide analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the go-to technique for extracting broflanilide from diverse matrices[1][4].

The "Why": QuEChERS offers several advantages over traditional methods like solid-phase extraction (SPE), which can be labor-intensive and time-consuming[1]. The QuEChERS workflow involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to partition the analytes into the organic phase. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components like pigments, lipids, and sugars. The choice of d-SPE sorbents is critical and is tailored to the specific matrix being analyzed[5][6].

The diagram below illustrates the typical QuEChERS workflow for broflanilide analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., 10g) Add_Solvent Add Acetonitrile (e.g., 10 mL) Sample->Add_Solvent 1. Shake1 Shake/Vortex Add_Solvent->Shake1 2. Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts 3. Shake2 Shake Vigorously Add_Salts->Shake2 4. Centrifuge1 Centrifuge Shake2->Centrifuge1 5. Supernatant Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant 6. dSPE_Tube Add to d-SPE Tube (e.g., PSA, C18, GCB) Supernatant->dSPE_Tube 7. Vortex Vortex dSPE_Tube->Vortex 8. Centrifuge2 Centrifuge Vortex->Centrifuge2 9. Final_Extract Final Extract Centrifuge2->Final_Extract 10. LCMS LC-MS/MS Analysis Final_Extract->LCMS 11.

Caption: A typical QuEChERS workflow for broflanilide residue analysis.

Method Validation Parameters: A Comparative Overview

The validation of an analytical method ensures its reliability and fitness for purpose. Key performance parameters are assessed according to international guidelines such as those from SANTE (Directorate-General for Health and Food Safety)[7][8][9]. The following table summarizes typical validation data for broflanilide detection using LC-MS/MS in various matrices.

ParameterSoilWaterAgricultural Produce (e.g., fruits, vegetables)Typical Acceptance Criteria (SANTE)
Limit of Quantification (LOQ) 0.001 mg/kg (1 µg/kg)[3][10]5 ng/L[11]5 µg/kg[6]Defined by the lowest validated fortification level
Limit of Detection (LOD) 0.0002 mg/kg[3]S/N > 3:1 at lowest level[11]Not explicitly stated, but lower than LOQTypically 30-50% of LOQ
Linearity (R²) >0.99>0.99>0.99≥ 0.98
Accuracy (Recovery) 70-120%[10]80-103%[11]70-120%[5][6]70-120%
Precision (RSD) <20%<20%<20%[4]≤ 20%
Matrix Effects <20% (considered not significant)[3]Not typically significant-18.3% to 18.8% (low to medium)[5][6]Should be assessed and compensated for if significant

Expert Insights: The data clearly indicates that LC-MS/MS methods, when properly validated, can achieve the low detection limits required for regulatory monitoring of broflanilide. Matrix effects, which can cause ion suppression or enhancement, are a critical consideration, especially in complex food matrices[5][6]. The use of matrix-matched standards is often necessary to compensate for these effects and ensure accurate quantification.

Detailed Experimental Protocols

To provide a practical understanding, here are two detailed protocols for the analysis of broflanilide in different matrices.

Protocol 1: Broflanilide in Soil via LC-MS/MS

This protocol is adapted from the validated method described by the U.S. Environmental Protection Agency[3].

1. Sample Extraction:

  • Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and shake vigorously.

  • Add 10 mL of a 70:30 (v/v) methanol:water solution and shake again.

  • Centrifuge to separate the solid and liquid phases.

2. Sample Dilution:

  • Transfer an aliquot of the supernatant to a new tube.

  • Dilute the extract with a 50:50 (v/v) methanol:water solution.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).

  • MS/MS Detector: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two specific transitions for broflanilide (e.g., m/z 663→643 and 665→645) and its metabolites[3][11].

4. Quantification:

  • Prepare a calibration curve using external standards in a solvent that mimics the final sample extract.

  • Quantify the broflanilide concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Broflanilide in Agricultural Produce using QuEChERS and LC-MS/MS

This protocol is based on the method optimized by Noh et al. (2020)[5][6][12].

1. Sample Extraction (QuEChERS):

  • Weigh 10 g of homogenized sample (e.g., apple, green pepper) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake for 5 minutes.

  • Add the appropriate QuEChERS extraction salts (e.g., citrate or acetate buffering salts).

  • Shake vigorously for 30 seconds and centrifuge for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and potentially C18 or GCB depending on the matrix).

  • Vortex for 30 seconds and centrifuge for 5 minutes.

3. Final Preparation and Analysis:

  • Take the supernatant and dilute it with acetonitrile if necessary.

  • Analyze the final extract using an LC-MS/MS system as described in Protocol 1. The use of matrix-matched standards for calibration is highly recommended to ensure accuracy[6].

Logical Framework for Method Validation

A robust method validation process follows a structured and logical progression to ensure all performance characteristics are thoroughly evaluated. The following diagram outlines the key stages of analytical method validation based on SANTE guidelines[7][8].

Validation_Process cluster_planning Phase 1: Planning & Setup cluster_performance Phase 2: Performance Characteristics cluster_application Phase 3: Application & Monitoring Define_Scope Define Scope (Analytes, Matrices, RLs) Select_Method Select Analytical Method (e.g., LC-MS/MS) Define_Scope->Select_Method Optimize_Conditions Optimize Instrumental & Extraction Conditions Select_Method->Optimize_Conditions Specificity Specificity / Selectivity Optimize_Conditions->Specificity Linearity Linearity & Working Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Matrix_Effect Matrix Effects LOD->Matrix_Effect Uncertainty Estimate Measurement Uncertainty Matrix_Effect->Uncertainty Routine_QC Implement Routine QC (e.g., Spikes, Blanks) Uncertainty->Routine_QC Proficiency_Testing Participate in Proficiency Testing Routine_QC->Proficiency_Testing

Caption: Logical flow of the analytical method validation process.

Conclusion

The accurate and reliable detection of broflanilide is crucial for ensuring food safety and environmental protection. This guide has demonstrated that LC-MS/MS, coupled with QuEChERS sample preparation, stands as the most effective and widely validated approach for this purpose. By understanding the principles behind the method, adhering to rigorous validation protocols, and implementing robust quality control measures, analytical laboratories can confidently provide high-quality data for the monitoring of broflanilide residues. The provided protocols and validation data serve as a practical resource for researchers and scientists in the field, promoting best practices and ensuring the integrity of analytical results.

References

  • U.S. Environmental Protection Agency. (2018). Data Evaluation Record of the Analytical Method for Residues of Broflanilide in Soil.
  • Wang, S., et al. (2025). Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products. RSC Publishing.
  • U.S. Environmental Protection Agency. (2017). ECM - Broflanilide in Soil - MRID 50211340.
  • Noh, H. H., et al. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. PLOS One, 15(10), e0235526.
  • World Health Organization. (2023). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE.
  • Noh, H. H., et al. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. ResearchGate.
  • Zhang, Y., et al. (2024). Optimization and Application of QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. Preprints.org.
  • U.S. Environmental Protection Agency. (2018). Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water.
  • Noh, H. H., et al. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. PMC - NIH.
  • Noh, H. H., et al. (2020). Optimized residue analysis method for broflanilide and its metabolites in agricultural produce using the QuEChERS method and LC-MS/MS. bioRxiv.
  • Łozowicka, B., et al. (2018). Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples. NIH.
  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • Łozowicka, B., et al. (2025). Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples. ResearchGate.
  • Li, Y., et al. (2023). Comparison and Analysis of Several Quantitative Identification Models of Pesticide Residues Based on Quick Detection Paperboard. MDPI.
  • General Chemical State Laboratory of Greece. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES.
  • Anastassiades, M. (n.d.). Analytical methods for determination of pesticides: An Overview.
  • Al-Utaibi, A. A., et al. (n.d.). Comparison Analysis of Machine Learning Models for Identification of Pesticide Residue.
  • Lynxee consulting. (2020). EUROPE: Update of analytical guidance document for residues.

Sources

A Comparative Analysis of Broflanilide and Its Active Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern insecticides, the emergence of novel modes of action is paramount in the ongoing battle against pest resistance. Broflanilide, a meta-diamide insecticide, represents a significant advancement in this field, distinguished by its unique activation-dependent mechanism. This guide provides an in-depth comparative analysis of broflanilide and its primary active metabolite, desmethyl-broflanilide, designed for researchers, scientists, and professionals in drug development. We will explore their distinct chemical properties, delve into the nuances of their insecticidal activity, and provide detailed experimental protocols to empower further research and application.

Introduction: The Pro-Insecticide Strategy of Broflanilide

Broflanilide is a recently developed insecticide demonstrating high efficacy against a broad spectrum of chewing pests, including those resistant to existing insecticide classes.[1] Structurally classified as a meta-diamide, broflanilide itself is a pro-insecticide, meaning it requires metabolic activation within the target insect to exert its toxic effects.[1][2] The primary active form is its N-demethylated metabolite, desmethyl-broflanilide (also known as DM-8007).[3][4] This metabolic conversion is a critical step in the insecticidal action of broflanilide and forms the basis of its selectivity and potency.

CompoundChemical NameCAS NumberMolecular Formula
Broflanilide N-(2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-(N-methylbenzamido)benzamide1207727-04-5C₂₅H₁₄BrF₁₁N₂O₂
Desmethyl-broflanilide 3-benzamido-N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluorobenzamideNot availableC₂₄H₁₂BrF₁₁N₂O₂

Mechanism of Action: A Novel Target on the GABA Receptor

The insecticidal activity of this chemical family stems from the action of desmethyl-broflanilide on the insect's central nervous system.[4] Specifically, desmethyl-broflanilide is a potent non-competitive antagonist of the resistant-to-dieldrin (RDL) gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[3][4]

Desmethyl-broflanilide binds to an allosteric site on the RDL GABA receptor, which is distinct from the binding sites of other non-competitive antagonists like fipronil.[1] This binding event prevents the conformational change necessary for the chloride channel to open, even when GABA is bound to the receptor.[1] The resulting blockage of chloride ion influx leads to hyperexcitation of the insect's central nervous system, causing convulsions and ultimately, death.[4] This novel mode of action has led to the classification of broflanilide in its own Insecticide Resistance Action Committee (IRAC) group, Group 30.[2]

GABAR_Antagonism cluster_neuron Postsynaptic Neuron GABAR RDL GABA Receptor (Chloride Channel) Cl_ion Cl- GABAR->Cl_ion Opens channel Hyperexcitation Hyperexcitation (Convulsions) GABAR->Hyperexcitation Channel Blockage leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to GABA GABA GABA->GABAR Binds to orthosteric site Desmethyl_Broflanilide Desmethyl- broflanilide Desmethyl_Broflanilide->GABAR Binds to allosteric site

GABA Receptor Antagonism by Desmethyl-broflanilide.

Comparative Insecticidal Activity: Pro-drug vs. Active Metabolite

While broflanilide is the compound applied, its insecticidal efficacy is predominantly due to its metabolic conversion to desmethyl-broflanilide.[1] The pro-insecticide approach offers several advantages, including potentially enhanced stability and improved uptake and transport within the insect before activation at the target site.

Direct, side-by-side comparisons of the lethal concentrations (LC50) of broflanilide and desmethyl-broflanilide in whole-insect bioassays are not extensively available in peer-reviewed literature. This is likely because desmethyl-broflanilide is generated in vivo, and direct application to the insect cuticle may not accurately reflect the toxicokinetics of broflanilide metabolism.[1] However, the available data strongly indicates the superior intrinsic activity of the metabolite at the molecular level.

CompoundTargetAssay TypeValueInsect Species
Broflanilide LarvaeLeaf-dip bioassay (LC50)0.08 mg/LSpodoptera litura[1]
Desmethyl-broflanilide RDL GABA ReceptorIn vitro antagonist activity (IC50)1.3 nMSpodoptera litura[1]

The significantly lower IC50 value of desmethyl-broflanilide at the target receptor underscores its high potency as a GABA receptor antagonist. The LC50 value for broflanilide reflects the overall toxicity of the pro-insecticide after it has been metabolized.

Physicochemical and Toxicological Profile Comparison

A comprehensive comparison requires an evaluation of the physicochemical properties and toxicological profiles of both the parent compound and its active metabolite. While extensive data is available for broflanilide, specific data for desmethyl-broflanilide is less common in public literature.

PropertyBroflanilideDesmethyl-broflanilide
Water Solubility (20°C) 0.71 mg/L[5]Data not readily available
Log P (octanol-water) 5.2[5]Data not readily available
Vapor Pressure (20°C) 9.0 x 10⁻⁶ mPa[5]Data not readily available
Mammalian Toxicity (oral LD50, rat) >2000 mg/kg (low toxicity)[6]Data not readily available
Avian Toxicity (LD50) Practically non-toxic[5]Data not readily available
Honeybee Toxicity (contact LD50) Highly toxic[5]Data not readily available

The high Log P value of broflanilide suggests a high potential for bioaccumulation. It is also characterized by its persistence in soil and aquatic environments.[5] While specific environmental fate data for desmethyl-broflanilide is limited, its structural similarity to broflanilide suggests it may also exhibit persistence.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed, self-validating protocols for key experiments to compare the activity of broflanilide and desmethyl-broflanilide.

Insect Bioassay: Leaf-Dip Method for Lepidopteran Larvae

This protocol is designed to determine the lethal concentration (LC50) of a test compound against lepidopteran larvae.

Causality Behind Experimental Choices: The leaf-dip method is chosen for its relevance to how foliage-feeding insects are exposed to insecticides in an agricultural setting. Third-instar larvae are typically used as they are actively feeding and represent a key target stage for many insecticides. The use of a surfactant ensures even coverage of the leaf surface, leading to more consistent and reproducible results.

LeafDip_Bioassay Prep_Solutions 1. Prepare Test Solutions (Serial Dilutions in Acetone + Surfactant) Dip_Leaves 2. Dip Leaf Discs (10-30 seconds) Prep_Solutions->Dip_Leaves Air_Dry 3. Air Dry Leaf Discs Dip_Leaves->Air_Dry Introduce_Larvae 4. Introduce Larvae (e.g., 10-20 per dish) Air_Dry->Introduce_Larvae Incubate 5. Incubate (Controlled Conditions) Introduce_Larvae->Incubate Assess_Mortality 6. Assess Mortality (24, 48, 72 hours) Incubate->Assess_Mortality Data_Analysis 7. Data Analysis (Probit Analysis for LC50) Assess_Mortality->Data_Analysis

Workflow for a Leaf-Dip Bioassay.

Step-by-Step Methodology:

  • Preparation of Test Solutions: Prepare a stock solution of technical grade broflanilide or desmethyl-broflanilide in acetone. Create a series of dilutions to achieve a range of desired concentrations. Add a surfactant (e.g., 0.1% Triton X-100) to the final aqueous solutions.[1]

  • Leaf Disc Treatment: Using forceps, individually dip leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella) into each test solution for 10-30 seconds with gentle agitation. A control group should be dipped in a solution containing only acetone and surfactant.[1]

  • Drying: Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.[1]

  • Insect Exposure: Place one dried leaf disc into a Petri dish. Introduce a predetermined number of third-instar larvae (e.g., 10-20) into each dish.[1]

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

In Vitro GABA Receptor Antagonist Assay: Radioligand Binding

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the insect GABA receptor, providing an IC50 value.

Causality Behind Experimental Choices: A radioligand binding assay provides a direct measure of the interaction between a compound and its molecular target. Using a well-characterized radioligand that binds to a known site on the GABA receptor allows for the determination of the test compound's affinity for the receptor. The separation of bound from unbound radioligand by rapid filtration is a standard and effective technique in receptor pharmacology.

Binding_Assay Prep_Membranes 1. Prepare Insect Neuronal Membranes (Homogenization & Centrifugation) Incubate 2. Incubate Membranes with Radioligand & Test Compound Prep_Membranes->Incubate Filter 3. Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Wash 4. Wash Filters (Remove Non-specific Binding) Filter->Wash Measure_Radioactivity 5. Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Data_Analysis 6. Data Analysis (Calculate IC50) Measure_Radioactivity->Data_Analysis

Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize insect heads (e.g., from Drosophila melanogaster or the target pest) in a suitable buffer. Centrifuge the homogenate at a low speed to remove large debris, then centrifuge the supernatant at a high speed to pellet the membranes containing the GABA receptors. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a suitable radioligand (e.g., [³H]EBOB) and varying concentrations of the test compound (broflanilide or desmethyl-broflanilide). Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known GABA receptor ligand).

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: After the filters have dried, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

Synthesis of Desmethyl-Broflanilide for Research Purposes

For researchers wishing to conduct comparative studies, the synthesis of desmethyl-broflanilide is a necessary first step. A plausible synthetic route involves the demethylation of the parent compound, broflanilide.

Reaction Scheme:

A common method for N-demethylation of amides involves treatment with a strong acid or a Lewis acid. For example, heating broflanilide in the presence of a reagent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) could achieve the desired demethylation. The reaction would need to be carefully optimized to avoid cleavage of other functional groups in the molecule. Purification would likely be achieved through column chromatography. Researchers should consult advanced organic synthesis literature for specific protocols on N-demethylation of complex amides.

Conclusion and Future Directions

Broflanilide represents an innovative approach to insecticide development, leveraging a pro-insecticide strategy to deliver a highly potent active metabolite, desmethyl-broflanilide, to its novel target site on the insect GABA receptor. The available data clearly indicates the superior intrinsic activity of desmethyl-broflanilide.

For a more complete understanding, future research should focus on obtaining direct comparative in vivo toxicity data (LC50/LD50 values) for both broflanilide and desmethyl-broflanilide against a wider range of pest and non-target species. Furthermore, a detailed investigation into the environmental fate and toxicological profile of desmethyl-broflanilide is crucial for a comprehensive risk assessment. The experimental protocols provided in this guide offer a framework for conducting such vital research, which will undoubtedly contribute to the effective and sustainable use of this important new class of insecticides.

References

  • University of Hertfordshire. Broflanilide (Ref: MCI-8007). In: Pesticide Properties DataBase. [Link]

  • WHO Specifications and Evaluations. Broflanilide. [Link]

  • U.S. Environmental Protection Agency. Data Evaluation Record of two Analytical Methods for Residues of Broflanilide and its Degradates in Water. [Link]

  • WHO. Specifications and evaluations for public health pesticides: Broflanilide. [Link]

  • U.S. Environmental Protection Agency. ECM - Broflanilide in Soil - MRID 50211340. [Link]

  • Nakao, H., et al. (2019). Discovery of broflanilide, a novel insecticide. Journal of Pesticide Science, 44(2), 133-143. [Link]

  • Zhang, S. W., et al. (2023). Sublethal and transgenerational effects of broflanilide on Myzus persicae (Sulzer) (Hemiptera: Aphididae). Pest Management Science, 79(8), 3465-3473. [Link]

  • Pashte, V. V., & Patil, C. S. (2018). Toxicity and Poisoning Symptoms of selected Insecticides to Honey Bees (Apis mellifera mellifera L.). Archives of Biological Sciences, 70(2), 265-271. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • University of North Carolina at Chapel Hill. GABAA Receptor Binding Assay Protocol. [Link]

  • European Chemicals Agency. Acute oral toxicity study in rats. [Link]

Sources

Safety Operating Guide

Mastering the Protocol: A Safety-First Guide to Handling N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a compound with significant potential, but its handling requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation, ensuring that every member of your team can operate with confidence and security.

Hazard Identification: Understanding the Adversary

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, analysis of structurally similar fluorinated benzamides provides a clear directive for a cautious approach. The primary concerns revolve around potential skin, eye, and respiratory irritation.

Key anticipated hazards include:

  • Skin Irritation: Prolonged or repeated contact may cause irritation.[1][2]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1]

  • Aquatic Toxicity: Similar compounds show high toxicity to aquatic life, mandating careful disposal to avoid environmental release.[3][4][5]

These hazards necessitate a multi-layered personal protective equipment (PPE) strategy, which we will detail below.

The Core of Protection: A Detailed PPE Plan

Effective protection is not just about wearing gear; it's about wearing the right gear correctly. Our operational plan is built on a foundation of robust engineering controls, supplemented by rigorously selected PPE.

Engineering Control - The First Line of Defense: All handling of this compound, especially when in its solid, powdered form, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow is critical to minimizing the risk of inhaling fine particulates.

Personal Protective Equipment (PPE) - Your Personal Armor: The following table outlines the minimum required PPE. Remember, the goal is to create a complete barrier between you and the chemical.[7]

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety GogglesANSI Z87.1 CompliantProtects eyes from splashes and airborne dust. Goggles provide a more complete seal than safety glasses.[6][8][9]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact and potential absorption. Always check gloves for integrity before use.[6]
Body Protection Laboratory CoatStandard, fully buttonedProtects skin and personal clothing from accidental contamination.[6][10]
Respiratory Protection NIOSH-approved RespiratorN95 or higherRecommended when handling the powder outside of a fume hood or if there is a risk of aerosolization.[9]
Operational Blueprint: From Lab Bench to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results. The following workflow is designed to guide you through the safe handling of this compound at every stage.

G cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Protocol cluster_disposal Disposal & Doffing prep1 Verify Fume Hood Certification prep2 Assemble All Necessary PPE prep1->prep2 prep3 Inspect PPE for Damage prep2->prep3 don1 Don Lab Coat (Fully Buttoned) prep3->don1 Proceed if all checks pass don2 Don Safety Goggles don1->don2 don3 Don Respirator (If Required) don2->don3 don4 Wash Hands & Don Gloves Over Cuffs don3->don4 handle1 Work Within Fume Hood don4->handle1 Begin experiment handle2 Minimize Dust When Weighing handle1->handle2 handle3 Keep Container Sealed handle2->handle3 dispose1 Dispose of Waste in Labeled Container handle3->dispose1 Experiment complete doff1 Doff Gloves (Inside-Out) dispose1->doff1 doff2 Doff Goggles & Lab Coat doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3

Caption: A workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and PPE Donning:

    • Before entering the lab, ensure all necessary PPE is available and in good condition.[6]

    • Put on your lab coat, making sure it is fully buttoned.

    • If your risk assessment dictates the use of a respirator, perform a seal check to ensure a proper fit.

    • Put on your safety goggles.[6]

    • Wash and dry your hands thoroughly before putting on chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat to create a seal.[6]

  • Handling the Compound:

    • Engineering Controls: Always handle the compound within a certified chemical fume hood to minimize inhalation risk.[6]

    • Procedural Controls: When handling the solid form, use a spatula to avoid creating dust.[6] If you are weighing the compound, do so in a well-ventilated area or within a balance enclosure inside the fume hood. Keep the chemical container closed when not in use.[6]

  • In Case of Emergency:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek immediate medical attention if irritation persists.[1]

    • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]

    • Spill: For a small spill, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.

Disposal Plan: A Compliant and Safe Conclusion

Proper disposal is a critical final step in the safe handling of any chemical. All waste, including the compound itself and any contaminated materials (gloves, wipes, etc.), must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste materials in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant.[1][2] Do not release into the environment.[3][4]

By integrating these safety protocols into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 4'-Nitro-2'-(trifluoromethyl)acetanilide.
  • BASF. (2025). Safety Data Sheet for Broflanilide 300 g/l SC.
  • Fisher Scientific. (n.d.). Safety Data Sheet for p-(Trifluoromethyl)benzamide.
  • BASF. (2025). Safety Data Sheet for Broflanilide 300 g/l SC.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • National Center for Biotechnology Information. (n.d.). Broflanilide. PubChem.
  • World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES BROFLANILIDE.
  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals.
  • ChemicalBook. (n.d.). Broflanilide - Safety Data Sheet.
  • World Health Organization. (n.d.).
  • U.S. Environmental Protection Agency. (2019). Memorandum on Broflanilide.
  • U.S. Environmental Protection Agency. (2020). Memorandum on Broflanilide: Review of U.S. Patent Search Submission.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.